1,2,4-Thiadiazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIKRHCWVHVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621497 | |
| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152513-91-2 | |
| Record name | 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.
Core Chemical Properties
This compound is a heterocyclic compound that has garnered interest within the scientific community. Its chemical and physical properties are summarized below. The corresponding free base, 1,2,4-Thiadiazol-5-amine, is registered under CAS Number 7552-07-0.
| Property | Value | Reference |
| CAS Number | 152513-91-2 | N/A |
| Molecular Formula | C₂H₄ClN₃S | [1] |
| Molecular Weight | 137.60 g/mol | [1] |
| Melting Point | 166-169 °C | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Synthesis and Experimental Protocols
A common route to 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of N-acylthioureas or related compounds. The subsequent conversion to the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Analytical Methodologies
The characterization and quantification of 1,2,4-thiadiazole derivatives are crucial for ensuring purity and for use in further applications. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this class of compounds.
General HPLC Method Development Workflow
A typical workflow for developing an HPLC method for a 1,2,4-thiadiazole derivative would involve the following steps:
Caption: A logical workflow for the development of an HPLC analytical method.
Biological Activity and Signaling Pathways
The 1,2,4-thiadiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a range of activities, including antimicrobial and anticancer effects.[2]
One of the noted mechanisms of action for some 1,2,4-thiadiazole derivatives is the inhibition of cysteine proteases, such as cathepsins.[3] The proposed mechanism involves the reaction of a cysteine thiol in the enzyme's active site with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme.[3]
Conceptual Signaling Pathway Inhibition
The following diagram illustrates a conceptual representation of how a 1,2,4-thiadiazole derivative might inhibit a signaling pathway through enzyme inactivation.
Caption: Conceptual diagram of cysteine protease inhibition by a 1,2,4-thiadiazole derivative.
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in public literature. For research purposes, it is imperative to acquire and interpret this data on a lot-specific basis. A general representation of expected spectral characteristics for the free base, 5-Amino-1,2,4-thiadiazole, is provided by PubChem (CID 290274).[4]
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the available core chemical properties and provided a framework for its synthesis and analysis based on established methods for the 1,2,4-thiadiazole class of compounds. The exploration of its biological activities, particularly as an enzyme inhibitor, presents a promising avenue for future research. It is recommended that any research or development activities involving this compound be preceded by a thorough lot-specific analysis to confirm its identity and purity.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1,2,4-Thiadiazol-5-amine Hydrochloride
CAS Number: 152513-91-2
This technical guide provides an in-depth overview of 1,2,4-Thiadiazol-5-amine hydrochloride, a heterocyclic compound of interest to researchers and drug development professionals. The guide covers its physicochemical properties, synthesis, and key biological activities, with a focus on its potential as an enzyme inhibitor and anticancer agent. Detailed experimental protocols for relevant biological assays are also provided.
Physicochemical Properties
This compound is the salt form of the parent amine, 5-amino-1,2,4-thiadiazole. The hydrochloride form generally offers improved solubility and stability for research applications.
| Property | Value | Reference |
| CAS Number | 152513-91-2 | [1][2] |
| Molecular Formula | C₂H₄ClN₃S | [1][2] |
| Molecular Weight | 137.61 g/mol | [1] |
| Melting Point | 166-169 °C | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Parent Amine CAS | 7552-07-0 | |
| Parent Amine Formula | C₂H₃N₃S | [3] |
| Parent Amine MW | 101.13 g/mol | [3] |
Synthesis and Characterization
The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various methods, with a common approach being the oxidative cyclization of imidoyl thioureas.[4][5] The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.
Experimental Protocol: Synthesis of 5-Amino-1,2,4-thiadiazole and its Hydrochloride Salt
This protocol is a representative method based on the oxidative cyclization of a thiourea derivative.[4]
Step 1: Synthesis of a Guanyl Thiourea Precursor
-
To a solution of a desired isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile, add an equivalent of guanidine.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude guanyl thiourea, which can be used in the next step without further purification.
Step 2: Oxidative Cyclization to 5-Amino-1,2,4-thiadiazole
-
Dissolve the crude guanyl thiourea (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add molecular iodine (I₂) (1.2 eq) portion-wise while stirring at room temperature.
-
Continue stirring for 15-30 minutes. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-amino-1,2,4-thiadiazole derivative.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 5-amino-1,2,4-thiadiazole in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Applications
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] The primary areas of investigation for 5-amino-thiadiazole derivatives are as anticancer agents and enzyme inhibitors.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives (a closely related isomer) have demonstrated potent anticancer activity.[7][8][9] These compounds often exert their effects by inducing apoptosis and causing cell cycle arrest in cancer cells. One of the key mechanisms identified for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme that is often overexpressed in cancer cells and plays a crucial role in cell cycle regulation.[10] Another derivative was shown to induce cell cycle arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway.[10]
Enzyme Inhibition: Carbonic Anhydrase
A significant body of research has focused on 5-amino-1,3,4-thiadiazole derivatives as inhibitors of carbonic anhydrases (CAs).[11][12][13] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[14] Certain CA isoforms, particularly CA II, IX, and XII, are overexpressed in various tumors and are involved in regulating pH, which is critical for cancer cell survival, proliferation, and metastasis.[6][15] By inhibiting these enzymes, thiadiazole derivatives can disrupt the pH balance of cancer cells, leading to their death. Sulfonamide derivatives of 5-amino-1,3,4-thiadiazole, such as acetazolamide, are well-known CA inhibitors.[6]
Experimental Protocols for Biological Assays
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[11][16][17]
Materials:
-
Human or bovine carbonic anhydrase (e.g., hCA II)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound) and a known inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of p-NPA (e.g., 3 mM) in DMSO or acetonitrile.
-
Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM) and create a series of dilutions.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.[18][19][20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value of the compound.
References
- 1. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bepls.com [bepls.com]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Molecular Structure of 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and available physicochemical data for 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document collates available spectroscopic data, general synthetic approaches, and discusses the known biological context of this class of compounds. Due to the limited availability of detailed experimental data for this specific salt in the public domain, this guide also highlights areas where further research is required.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound, 1,2,4-Thiadiazol-5-amine. The core structure consists of a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, with an amine group at the 5th position. The hydrochloride salt form is expected to enhance the compound's solubility in aqueous media.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 152513-91-2 | --INVALID-LINK-- |
| Molecular Formula | C₂H₄ClN₃S | --INVALID-LINK-- |
| Molecular Weight | 137.61 g/mol | --INVALID-LINK-- |
| Melting Point | 166-169 °C | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While spectral data is referenced in several chemical databases, the complete raw data or detailed peak lists are not consistently available. The following tables summarize the expected and, where available, reported spectroscopic characteristics.
Table 2: ¹H NMR Spectroscopic Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ring-H | ~8.0-8.5 | Singlet | The exact shift is dependent on the solvent and protonation state. |
| -NH₃⁺ | Variable | Broad Singlet | The chemical shift is highly dependent on concentration and solvent. |
Note: Specific experimental ¹H NMR data for the hydrochloride salt was not found in the public domain during the literature search.
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C3 | ~150-160 | |
| C5 | ~170-180 | Carbon bearing the amino group. |
Note: Specific experimental ¹³C NMR data for the hydrochloride salt was not found in the public domain during the literature search.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine salt) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1650 | Medium | N-H bending |
| ~1600-1450 | Medium-Strong | C=N and C=C stretching (ring vibrations) |
| ~850-750 | Medium | C-S stretching |
Note: This is a generalized representation. The IR spectrum for the free base, 5-amino-1,2,4-thiadiazole, is available on the NIST WebBook[1].
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 101.01 | [M-HCl]⁺, Molecular ion of the free base |
Note: The mass spectrum would typically show the molecular ion of the free base after the loss of HCl. The mass spectrum for the free base is available on the NIST WebBook[1].
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic strategy for 5-amino-1,2,4-thiadiazoles can be inferred from established methods for this class of compounds.
General Synthesis of 5-Amino-1,2,4-thiadiazoles
A common route involves the oxidative cyclization of N-amidinothioureas or related precursors. The following represents a generalized workflow:
Experimental Steps (Generalized):
-
Formation of N-Amidinothiourea Intermediate: An appropriate amidine is reacted with a thiocyanate derivative to form the corresponding N-amidinothiourea.
-
Oxidative Cyclization: The intermediate is then treated with an oxidizing agent, such as hydrogen peroxide or iodine, to induce intramolecular cyclization, forming the 1,2,4-thiadiazole ring.
-
Purification of the Free Base: The resulting 1,2,4-Thiadiazol-5-amine (free base) is purified using standard techniques like recrystallization or column chromatography.
-
Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce in the literature, the 1,2,4-thiadiazole core is a well-recognized pharmacophore. Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The mechanism of action for many biologically active 1,2,4-thiadiazole derivatives involves their ability to act as bioisosteres of other key heterocycles or to interact with specific enzyme targets. For instance, some derivatives have been shown to inhibit kinases or other enzymes involved in cellular signaling pathways.
Given the lack of specific information for the title compound, a definitive signaling pathway cannot be presented. However, a logical workflow for investigating the biological activity of a novel 1,2,4-thiadiazole derivative is proposed below.
Conclusion and Future Directions
This compound is a simple derivative of a medicinally important heterocyclic scaffold. While basic physicochemical properties are known, there is a significant lack of detailed publicly available experimental data, including its crystal structure, comprehensive spectroscopic analyses, a specific synthesis protocol, and its biological activity profile.
For researchers and drug development professionals, this compound represents a potential starting point for the synthesis of novel derivatives. Future research should focus on:
-
Complete Structural Elucidation: Performing single-crystal X-ray diffraction to determine the precise molecular geometry.
-
Detailed Spectroscopic Characterization: Publishing complete and assigned ¹H and ¹³C NMR spectra, as well as detailed IR and mass spectrometry data.
-
Development and Publication of a Detailed Synthetic Protocol: A validated and scalable synthesis route would be highly beneficial for the research community.
-
Comprehensive Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic applications.
This technical guide serves as a summary of the currently available information and a call for further investigation into the properties and potential applications of this compound.
References
An In-depth Technical Guide to the Synthesis Mechanism of 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data associated with the preparation of 1,2,4-thiadiazol-5-amine hydrochloride, a valuable building block in medicinal chemistry.
Core Synthesis Strategy: Oxidative Cyclization
The principal synthetic route to the 1,2,4-thiadiazole core involves the oxidative cyclization of an appropriate acyclic precursor. While various methods exist for the synthesis of substituted 5-amino-1,2,4-thiadiazoles, a common and efficient approach for the parent compound relies on the intramolecular oxidative S-N bond formation of an amidinothiourea intermediate.
A prevalent and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). The overall reaction transforms a readily available thiourea derivative into the stable heterocyclic 1,2,4-thiadiazole ring system.
Proposed Synthesis Pathway and Mechanism
The synthesis of this compound can be conceptualized as a two-stage process:
-
Formation of 1,2,4-Thiadiazol-5-amine: This step involves the oxidative cyclization of an in-situ generated amidinothiourea.
-
Formation of the Hydrochloride Salt: The basic 5-amino group of the synthesized thiadiazole is subsequently protonated by treatment with hydrochloric acid to yield the stable hydrochloride salt.
The following diagram illustrates the proposed reaction pathway:
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of 1,2,4-thiadiazole compounds, from their initial theoretical description to their synthesis and eventual emergence as a significant scaffold in medicinal chemistry and materials science. This document provides a comprehensive historical overview, details key synthetic methodologies with experimental protocols, presents quantitative data for important derivatives, and visualizes the evolution of this important heterocyclic core.
A Historical Perspective: From Concept to Core Structure
The story of the 1,2,4-thiadiazole ring system begins in the 19th century, with its first known description dating back to 1821. However, it would take over a century for the theoretical concept to be realized in the laboratory. The first successful synthesis and characterization of a 1,2,4-thiadiazole compound were not reported until 1955.[1] This seminal work opened the door to exploring the chemistry and potential applications of this novel heterocyclic system.
A significant milestone in the natural product chemistry of this class of compounds was the isolation of Dendrodoin in 1980, the first natural product found to contain the 1,2,4-thiadiazole core.[1] This discovery further fueled interest in the biological activities of these compounds. The 1,2,4-thiadiazole ring is noted for its aromaticity, contributing to the general stability of its derivatives.[1]
Foundational Synthetic Methodologies
The construction of the 1,2,4-thiadiazole ring has been approached through various synthetic strategies over the decades. The classical methods laid the groundwork for the development of more sophisticated and efficient protocols.
Classical Synthetic Routes
The earliest and most fundamental methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles primarily relied on the oxidative dimerization of thioamides and the cyclization of amidinothioureas.[1]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole from Thiobenzamide (Oxidative Dimerization)
This protocol is a representative example of the oxidative dimerization of a thioamide.
-
Materials:
-
Thiobenzamide
-
N-Bromosuccinimide (NBS) or Iodine (I₂) as an oxidizing agent
-
A suitable solvent such as Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve thiobenzamide (2 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., NBS, 1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate if iodine was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-diphenyl-1,2,4-thiadiazole.
-
Modern Synthetic Innovations
More contemporary approaches have focused on improving efficiency, yield, and substrate scope. These methods include multicomponent reactions and [3+2] cycloadditions.[1] A notable modern method is the iodine-mediated one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from nitriles and thioamides.[2][3]
Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-Alkyl-5-Aryl-1,2,4-Thiadiazoles
This protocol outlines a modern, efficient synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.[2][3]
-
Materials:
-
Aryl nitrile (1 equivalent)
-
Alkyl thioamide (1.2 equivalents)
-
Aluminum chloride (AlCl₃) (1.2 equivalents)
-
Iodine (I₂) (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂) as solvent
-
-
Procedure:
-
To a stirred solution of the aryl nitrile and alkyl thioamide in dichloromethane, add aluminum chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for the specified time (e.g., 2-4 hours) until the formation of the intermediate is complete (monitored by TLC).
-
Add iodine to the reaction mixture and stir at room temperature for an additional period (e.g., 1-2 hours).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-alkyl-5-aryl-1,2,4-thiadiazole.
-
Quantitative Data of Key 1,2,4-Thiadiazole Compounds
The following table summarizes the physical and spectral properties of some representative 1,2,4-thiadiazole derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 5-Amino-3-methyl-1,2,4-thiadiazole | C₃H₅N₃S | 115.16 | 202 | (CD₃OD) δ 3.27 (s, 3H) | (CD₃OD) Not specified in source |
| 3,5-Diphenyl-1,2,4-thiadiazole | C₁₄H₁₀N₂S | 238.31 | 91-93 | (CDCl₃) δ 7.4-7.6 (m, 6H), 8.0-8.2 (m, 4H) | (CDCl₃) δ 127.1, 128.9, 130.8, 132.8, 171.2, 189.5 |
| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C₄H₆N₄OS | 158.18 | Not specified | Not specified | Not specified |
Conclusion and Future Outlook
The field of 1,2,4-thiadiazole chemistry has evolved significantly from its early theoretical underpinnings. The development of robust synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous derivatives with a wide array of applications, particularly in medicinal chemistry. The 1,2,4-thiadiazole scaffold is now recognized as a "privileged" structure in drug discovery, with derivatives exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties. Future research in this area is expected to focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches, and the continued exploration of the biological activities of novel 1,2,4-thiadiazole-containing molecules. The versatility of this heterocyclic core ensures its continued importance in the quest for new therapeutic agents and advanced materials.
References
Spectroscopic and Synthetic Profile of 1,2,4-Thiadiazol-5-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic workflow for 1,2,4-Thiadiazol-5-amine hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents data for the free base, 1,2,4-Thiadiazol-5-amine, where specified, as a close structural analog. This guide is intended to support research and development activities involving this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 1,2,4-Thiadiazol-5-amine and its hydrochloride salt.
Infrared (IR) Spectroscopy
The infrared spectrum of solid 1,2,4-Thiadiazol-5-amine, obtained as a KBr pellet, reveals characteristic vibrational modes of its functional groups. The data presented below is for the free base. For the hydrochloride salt, additional or shifted bands corresponding to the ammonium salt and chloride counter-ion would be expected.
Table 1: Infrared (IR) Spectral Data of 1,2,4-Thiadiazol-5-amine
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amine) |
| 1640 - 1610 | N-H bending (amine) |
| 1550 - 1450 | C=N stretching (thiadiazole ring) |
| 1400 - 1300 | C-N stretching |
| 850 - 750 | C-S stretching |
Note: Data is for the free base, 1,2,4-Thiadiazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak lists for this compound are not publicly available, typical chemical shifts for the protons and carbons in the thiadiazole ring and the amine group can be predicted. The formation of the hydrochloride salt would lead to a downfield shift of the signals of nearby protons and carbons due to the electron-withdrawing effect of the protonated amine group.
Table 2: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.5 | Singlet | CH (thiadiazole ring) |
| ~7.0 - 7.5 | Broad Singlet | NH₃⁺ |
Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C5 (carbon bearing the amino group) |
| ~150 - 155 | C3 (methine carbon) |
Note: These are predicted values. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of 1,2,4-Thiadiazol-5-amine (free base) shows a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, under typical electrospray ionization (ESI) conditions, the spectrum would be expected to show the protonated molecule of the free base.
Table 4: Mass Spectrometry Data of 1,2,4-Thiadiazol-5-amine
| m/z | Ion |
| 101.00 | [M]⁺ (Molecular ion of the free base) |
| 102.01 | [M+H]⁺ (Protonated molecule of the free base) |
Note: Data is for the free base, 1,2,4-Thiadiazol-5-amine.[1][2]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample to identify its functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a blank KBr pellet is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
-
-
Data Analysis: The chemical shifts, multiplicities (for ¹H NMR), and integration of the signals are analyzed to assign the protons and carbons to the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions, which can provide information about the structure of the molecule.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2,4-Thiadiazol-5-amine hydrochloride. Aimed at professionals in the fields of chemical research and drug development, this document offers a detailed examination of the expected NMR data, standardized experimental protocols for acquiring high-quality spectra, and a visual representation of the analytical workflow. The structural elucidation of heterocyclic compounds such as this compound is fundamental to advancing pharmaceutical and materials science, and NMR spectroscopy stands as a primary tool in this endeavor.
Quantitative NMR Data Summary
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. It is important to note that direct experimental data for this specific salt is not widely published. Therefore, the presented data is a well-reasoned estimation based on the analysis of closely related analogs, such as 5-amino-3-methyl-1,2,4-thiadiazole, and established principles of NMR spectroscopy for heterocyclic amines and their hydrochloride salts. The presence of the hydrochloride salt is expected to influence the chemical shifts, particularly of the amine protons and adjacent carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C3-H | 8.0 - 8.5 | Singlet (s) | The sole proton on the thiadiazole ring, expected to be deshielded. |
| -NH₃⁺ | 9.0 - 11.0 | Broad Singlet (br s) | Protons of the ammonium group, typically broad due to exchange and quadrupolar effects. The chemical shift can be highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 150 - 155 | Carbon bearing the ring proton. |
| C5 | 170 - 175 | Carbon attached to the ammonium group, expected to be significantly deshielded. |
Detailed Experimental Protocols
Acquiring high-quality and reproducible NMR spectra is contingent upon meticulous experimental procedure. The following protocol outlines the key steps for the NMR analysis of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Due to the polar nature of the hydrochloride salt, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable choice as it readily dissolves the compound and has a high boiling point. Deuterium oxide (D₂O) can also be used, but this will result in the exchange and disappearance of the -NH₃⁺ proton signal.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be applied to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's deuterium lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic compounds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualized Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the NMR spectral analysis process, from initial sample handling to final data interpretation.
Crystal Structure of 1,2,4-Thiadiazol-5-amine Hydrochloride: Data Not Publicly Available
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific published crystal structure for 1,2,4-Thiadiazol-5-amine hydrochloride (CAS Number: 152513-91-2). While information on the synthesis and biological activities of various 1,2,4-thiadiazole derivatives is accessible, the detailed crystallographic data, including unit cell parameters, bond lengths, bond angles, and the experimental protocol for the single-crystal X-ray diffraction of the hydrochloride salt of 1,2,4-Thiadiazol-5-amine, is not present in the reviewed resources.
Consequently, the creation of an in-depth technical guide or whitepaper that includes quantitative data tables, detailed experimental protocols, and a visual workflow diagram for the crystal structure determination of this specific compound is not possible at this time.
For researchers, scientists, and drug development professionals interested in the structural aspects of this class of compounds, it is recommended to either:
-
Perform a single-crystal X-ray diffraction study on synthesized and crystallized this compound to determine its crystal structure.
-
Consult proprietary or internal databases that may contain this information.
-
Explore the crystal structures of closely related 1,2,4-thiadiazole derivatives that have been deposited in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). This can provide insights into the likely structural features of the target compound.
A generalized workflow for determining the crystal structure of a small organic molecule like this compound is presented below as a reference for future experimental work.
Generalized Experimental Workflow for Crystal Structure Determination
Caption: Generalized workflow for crystal structure determination.
Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be prepared. This would include comprehensive tables of crystallographic data (unit cell dimensions, atomic coordinates, bond lengths and angles), a detailed description of the experimental procedures (crystal growth, data collection parameters, and structure refinement methods), and visualizations of molecular and packing structures.
Biological Potential of 5-Amino-1,2,4-Thiadiazole Derivatives: A Technical Guide
Executive Summary: The 1,2,4-thiadiazole ring system, particularly when substituted with an amino group at the 5-position, represents a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of pyrimidine and oxadiazole, this five-membered heterocycle is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities.[1] The mesoionic character of the thiadiazole ring allows derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-amino-1,2,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to support researchers and professionals in the field of drug development.
Synthesis Strategies
The construction of the 5-amino-1,2,4-thiadiazole core is achieved through various synthetic methodologies, often involving the formation of a critical S-N bond. Modern approaches focus on efficiency, substrate scope, and the use of environmentally benign conditions.[4][5] Common strategies include the intramolecular oxidative cyclization of N-amidinothioureas or imidoyl thioureas, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or through electro-oxidative methods.[4] These methods offer high yields and tolerance for a wide range of functional groups.
Caption: General workflow for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.
Experimental Protocol: Synthesis via Intramolecular Oxidative S-N Bond Formation
This protocol is adapted from methodologies involving the oxidation of imidoyl thioureas.[4]
-
Preparation of Imidoyl Thiourea: The appropriate imidoyl thiourea precursor is synthesized according to established literature methods.
-
Reaction Setup: To a solution of the imidoyl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), the oxidizing agent, for example, phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol), is added portion-wise at room temperature with continuous stirring.
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 15-30 minutes).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with the same solvent (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.
-
Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity
Thiadiazole derivatives are extensively investigated for their potent anticancer activities across a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes that regulate cell growth and proliferation, as well as the induction of programmed cell death (apoptosis).
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various aminothiadiazole derivatives against several cancer cell lines. Note that many studies focus on the 1,3,4-thiadiazole isomer, which shares the core aminothiadiazole pharmacophore and provides valuable structure-activity relationship insights.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Benzo[6][7]imidazo[1,2-d][1][4][6]thiadiazole derivative | HL-60 (Leukemia) | 0.24 - 1.72 | [1] |
| 4-(isopropylthio)anthra[1,2-c][1][4][7]thiadiazole-6,11-dione | Leukemia Cell Lines | 0.18 - 1.45 | [1] |
| 5-Aryl-1,3,4-thiadiazole-2-amine (Compound 2g) | LoVo (Colon) | 2.44 | [8] |
| 5-Aryl-1,3,4-thiadiazole-2-amine (Compound 2g) | MCF-7 (Breast) | 23.29 | [8] |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Neuroblastoma, Glioma | Not specified, potent inhibition | [9] |
| 5-substituted-2-amino-1,3,4-thiadiazole (Compound 4) | C6 (Neuroblastoma) | 0.005 (CDK2 inhibition) | [10] |
| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 2.34 - 8.35 | [11][12] |
| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver) | 3.13 - 8.35 | [11][12] |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) | MCF-7 (Breast) | < 10 | [13] |
Mechanism of Action: Enzyme Inhibition and Cell Cycle Arrest
A primary anticancer mechanism for aminothiadiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[10] CDK2 forms complexes with cyclin E and cyclin A, which phosphorylate the retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, allowing the expression of genes required for S-phase entry and DNA replication. By inhibiting CDK2, these derivatives prevent pRb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle at the G1/S transition.[10] Other targeted enzymes include IMP dehydrogenase, focal adhesion kinase (FAK), and receptor tyrosine kinases like EGFR and HER-2.[12][14][15]
Caption: Inhibition of the CDK2 pathway by thiadiazole derivatives leads to cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity
The aminothiadiazole scaffold is present in several antimicrobial agents, and novel derivatives continue to show promising activity against a range of pathogenic bacteria and fungi.[16][17] Their efficacy often stems from the presence of specific pharmacophoric features, such as halogen or oxygenated substituents on appended aryl rings.[18]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 - 28 | [16][18] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20 - 28 | [16][18] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32 - 42 | [18] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32 - 42 | [18] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae, P. aeruginosa | 8 - 31.25 | [16] |
| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Not specified, marked activity | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[19][20][21] This activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound Class/Derivative | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| 2,6-diaryl-imidazo[2,1-b][1][5][6]thiadiazole (5c) | 50 | 56.41 | [21] |
| 2,6-diaryl-imidazo[2,1-b][1][5][6]thiadiazole (5j) | 50 | 41.02 | [21] |
| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid (9) | Not specified | Good, dose-dependent | [19] |
| N-(5-aryl-1,3,4-thiadiazol-2-yl) benzamide (3d, 3e) | Not specified | Prominent and consistent | [20] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions and fasted overnight before the experiment.
-
Compound Administration: The test compounds and a standard drug (e.g., Diclofenac) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. A control group receives only the vehicle.
-
Inflammation Induction: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: A typical workflow for the biological screening of novel thiadiazole derivatives.
Other Biological Activities
Beyond the major areas discussed, 5-amino-1,2,4-thiadiazole derivatives have been explored for other therapeutic applications:
-
Diuretic Activity: As derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, these compounds can act as potent carbonic anhydrase inhibitors, a mechanism central to the action of diuretics like acetazolamide.[7]
-
Neuroprotective Activity: Certain derivatives, such as FABT, have shown the ability to protect neuronal cells from neurotoxic agents in vitro, suggesting potential applications in neurodegenerative diseases.[9]
-
Antitubercular Activity: The thiadiazole nucleus is a component of compounds tested for activity against Mycobacterium tuberculosis, showing promise for the development of new anti-TB agents.[22]
Conclusion and Future Perspectives
The 5-amino-1,2,4-thiadiazole scaffold and its isomers are unequivocally a cornerstone in the development of new therapeutic agents. The diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight their immense potential. The ease of synthetic modification allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity. Future research should focus on elucidating novel mechanisms of action, optimizing pharmacokinetic and safety profiles through targeted chemical modifications, and advancing the most promising lead compounds into further preclinical and clinical development. The continued exploration of this versatile heterocyclic system is poised to deliver the next generation of innovative medicines.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 14. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties confer metabolic stability and the ability to engage in diverse biological interactions, making it a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the 1,2,4-thiadiazole core, detailing its synthesis, multifaceted biological activities, and the experimental protocols crucial for its exploration and development.
Synthetic Strategies for 1,2,4-Thiadiazole Derivatives
The synthesis of the 1,2,4-thiadiazole ring is well-established, with several efficient methods available to medicinal chemists. A common and robust strategy involves the oxidative cyclization of N-acyl- or N-imidoyl-thioureas. This approach offers a high degree of flexibility in introducing various substituents at the 3 and 5 positions of the thiadiazole ring, which is crucial for tuning the pharmacological activity.
Another prevalent method is the reaction of amidines with thioacylating agents followed by in situ intramolecular dehydrogenative N-S bond formation.[1] This one-pot synthesis is often promoted by bases like sodium hydride in solvents such as DMF.[1] Furthermore, iodine-mediated oxidative C-N and N-S bond formation in aqueous media provides an environmentally benign route to 3-substituted-5-amino-1,2,4-thiadiazoles from isothiocyanates.[2]
Broad-Spectrum Biological Activities
The 1,2,4-thiadiazole scaffold is a constituent of numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This versatility stems from the ability of the thiadiazole ring to act as a bioisostere for other heterocycles and to interact with various biological targets.
Anticancer Activity
A significant body of research highlights the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents.[4] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast, lung, and prostate cancers. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6] For instance, some derivatives function as inhibitors of crucial enzymes like aromatase, which is a key target in the treatment of hormone-dependent breast cancer.[4][7]
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [4] |
| A549 (Lung) | 0.17 ± 0.032 | [4] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | [4] | |
| MDA MB-231 (Breast) | 0.28 ± 0.017 | [4] | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [4] |
| A549 (Lung) | 1.79 ± 0.59 | [4] | |
| 8d | MCF-7 (Breast) | 0.98 ± 0.11 | [4] |
| A549 (Lung) | 1.02 ± 0.15 | [4] | |
| 8e | MCF-7 (Breast) | 0.34 ± 0.025 | [4] |
| A549 (Lung) | 0.51 ± 0.061 | [4] | |
| 8g | MCF-7 (Breast) | 0.21 ± 0.011 | [4] |
| A549 (Lung) | 0.33 ± 0.042 | [4] | |
| 8i | MCF-7 (Breast) | 0.15 ± 0.009 | [4] |
| A549 (Lung) | 0.24 ± 0.018 | [4] |
Antimicrobial Activity
The 1,2,4-thiadiazole nucleus is a key component of the fourth-generation cephalosporin antibiotic, Cefozopran, highlighting its importance in the development of antibacterial agents.[8][9][10][11] Cefozopran exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[11][12] Its mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the integrity of the bacterial cell wall.[11][12] The antimicrobial potential of this scaffold extends beyond cephalosporins, with numerous other derivatives demonstrating significant activity against various pathogens.
Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Cefozopran | Staphylococcus aureus | 0.1 - 3.13 | [8] |
| Streptococcus pneumoniae | ≤0.05 - 0.78 | [8] | |
| Escherichia coli | 0.1 - >100 | [8] | |
| Klebsiella pneumoniae | ≤0.05 - 12.5 | [8] | |
| Pseudomonas aeruginosa | 0.39 - >100 | [8] | |
| Halicin | Clostridioides difficile | 0.2 | [13] |
| Acinetobacter baumannii | 0.5 - 4 | [13] | |
| Mycobacterium tuberculosis | ≤0.06 - >128 | [13] |
Anti-inflammatory and Antiviral Activities
Derivatives of 1,2,4-thiadiazole have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15] Additionally, various 1,2,4-thiadiazole-containing compounds have been investigated for their antiviral properties, demonstrating the broad therapeutic potential of this versatile scaffold.
Key Signaling Pathways and Experimental Workflows
The development of 1,2,4-thiadiazole-based therapeutic agents relies on a systematic workflow encompassing synthesis, biological screening, and mechanism of action studies. The following diagrams illustrate a generalized workflow and key signaling pathways often targeted by these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Cefozopran Hydrochloride used for? [synapse.patsnap.com]
- 12. Cephalosporin - Wikipedia [en.wikipedia.org]
- 13. Halicin - Wikipedia [en.wikipedia.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. diva-portal.org [diva-portal.org]
The Aminothiadiazole Core: A Physicochemical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical characteristics of these compounds are paramount, governing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately their therapeutic efficacy. This technical guide provides a comprehensive overview of the key physicochemical properties of aminothiadiazoles, detailed experimental protocols for their determination, and insights into their mechanisms of action through relevant signaling pathways.
Core Physicochemical Characteristics of Aminothiadiazoles
The physicochemical properties of aminothiadiazole derivatives are significantly influenced by the nature and position of substituents on the thiadiazole ring and the amino group. Understanding these properties is crucial for optimizing drug candidates.
Acidity and Basicity (pKa)
The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. The 2-amino-1,3,4-thiadiazole core possesses both acidic and basic centers. The endocyclic nitrogen atoms can be protonated, while the exocyclic amino group can also accept a proton. The pKa of the parent 2-amino-1,3,4-thiadiazole is approximately 3.2, indicating it is a weak base. Substituents on the thiadiazole ring can significantly alter the pKa. Electron-withdrawing groups tend to decrease the basicity (lower pKa), while electron-donating groups increase it.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. The parent 2-amino-1,3,4-thiadiazole is relatively polar, with a predicted LogP value around -0.4. The lipophilicity of aminothiadiazole derivatives can be readily modulated by introducing various substituents. Aromatic and aliphatic groups attached to the thiadiazole ring or the amino group generally increase the LogP value.
Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability. The parent 2-amino-1,3,4-thiadiazole is soluble in water, with a reported solubility of 25 mg/mL.[1][2][3] However, the solubility of its derivatives can vary widely depending on the nature of the substituents. Generally, the introduction of non-polar, lipophilic groups tends to decrease aqueous solubility, while the incorporation of polar or ionizable moieties can enhance it. The crystal packing of the solid form also plays a significant role in determining solubility.
Crystal Structure
The three-dimensional arrangement of molecules in a solid-state, known as the crystal structure, influences several key properties, including solubility, dissolution rate, and stability. X-ray crystallography is the definitive method for determining the crystal structure of aminothiadiazole derivatives. The packing of these molecules in the crystal lattice is often governed by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the thiadiazole ring, as well as π-π stacking interactions between aromatic rings.
Quantitative Physicochemical Data
The following tables summarize available quantitative data for 2-amino-1,3,4-thiadiazole and some of its derivatives. It is important to note that experimental values can vary depending on the specific conditions under which they were measured.
| Compound Name | Structure | pKa | LogP (experimental) | LogP (predicted) | Aqueous Solubility | Melting Point (°C) | Reference |
| 2-Amino-1,3,4-thiadiazole | 3.2 (Uncertain) | - | -0.43, -0.4 | 25 mg/mL | 188-191 (dec.) | [2][3] | |
| 2-Amino-5-methyl-1,3,4-thiadiazole | - | - | - | - | - | [4] | |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | - | - | - | - | - | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the aminothiadiazole derivative (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume of the aminothiadiazole solution in a thermostatted vessel and add the background electrolyte.
-
If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the slope is maximal) or by fitting the data to the Henderson-Hasselbalch equation.
-
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated from the ratio of these concentrations.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the aminothiadiazole derivative in the aqueous phase.
-
In a stoppered flask or tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-24 hours) at a constant temperature to allow for equilibration.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Equilibration:
-
Add an excess amount of the solid aminothiadiazole derivative to a flask containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH).
-
Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. Care must be taken to avoid precipitation or adsorption during this step.
-
-
Analysis:
-
Withdraw a clear aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Result:
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Signaling Pathways and Mechanisms of Action
Aminothiadiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest and a reduction in cancer cell proliferation.[6]
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. Aminothiazole-based compounds have been developed as inhibitors of this pathway, often targeting PI3K or mTOR kinases directly.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Certain aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold continues to be a valuable platform for the design and development of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical characteristics of aminothiadiazole derivatives are indispensable for translating their promising biological activities into clinically successful drugs. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in the rational design and optimization of aminothiadiazole-based drug candidates with improved efficacy and drug-like properties. The strategic modulation of pKa, LogP, and solubility, guided by an understanding of their impact on specific biological targets and signaling pathways, will be key to unlocking the full therapeutic potential of this versatile heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]
- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis Protocol for 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,2,4-Thiadiazol-5-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the classical oxidative cyclization of amidinothiourea, a method pioneered by Goerdeler, followed by conversion to its hydrochloride salt.
I. Overview of the Synthesis
The synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 1,2,4-Thiadiazol-5-amine. This step involves the oxidative cyclization of an amidinothiourea precursor using an oxidizing agent such as hydrogen peroxide. This reaction, often referred to as the Goerdeler synthesis, forms the core 1,2,4-thiadiazole ring structure.
-
Step 2: Formation of the Hydrochloride Salt. The free base, 1,2,4-Thiadiazol-5-amine, is then converted to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine with hydrochloric acid.
II. Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Thiadiazol-5-amine
This protocol is adapted from the established Goerdeler synthesis of 5-amino-1,2,4-thiadiazoles. The reaction proceeds via the oxidative cyclization of an appropriate amidinothiourea derivative.
Materials:
-
Amidinothiourea or a suitable precursor
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidinothiourea precursor in ethanol.
-
Oxidative Cyclization: While stirring, slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The pH of the solution may be adjusted with a dilute sodium hydroxide solution to precipitate the product. The crude 1,2,4-Thiadiazol-5-amine is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound
Materials:
-
1,2,4-Thiadiazol-5-amine (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Anhydrous diethyl ether or isopropanol
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the purified 1,2,4-Thiadiazol-5-amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a slight excess of concentrated hydrochloric acid to the solution. Alternatively, dry HCl gas can be bubbled through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
III. Data Presentation
| Parameter | 1,2,4-Thiadiazol-5-amine | This compound |
| Molecular Formula | C₂H₃N₃S | C₂H₄ClN₃S |
| Molecular Weight | 101.13 g/mol | 137.59 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Melting Point | Not specified | 166-169 °C[1] |
| Solubility | Soluble in polar organic solvents | Soluble in water, methanol |
IV. Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism
Caption: Proposed mechanism for the formation of the 1,2,4-thiadiazole ring.
References
Green Synthesis of 1,2,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 1,2,4-thiadiazole derivatives, a class of heterocyclic compounds with significant medicinal and pharmaceutical applications.[1][2] The presented methods align with the principles of green chemistry by utilizing eco-friendly solvents, energy-efficient techniques, and minimizing waste generation.[1][3]
Introduction
1,2,4-thiadiazoles are a vital structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Traditional synthetic methods for these compounds often involve hazardous reagents, harsh reaction conditions, and extensive purification procedures. The green chemistry approaches outlined below offer sustainable alternatives that are safer, more efficient, and economically viable.[2][3] These methods include solvent-free reactions, the use of green solvents like water and ethanol, and energy-efficient microwave and ultrasound-assisted syntheses.[1][4]
Data Presentation: Comparative Analysis of Green Synthesis Methods
The following tables summarize quantitative data from various green synthetic protocols for 1,2,4-thiadiazole derivatives, allowing for easy comparison of their efficiency and conditions.
Table 1: Solvent-Free and Grinding Methods
| Starting Materials | Reagent/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Primary amides | Lawesson's reagent, TBHP | 80 °C, then room temp. | Not Specified | Excellent | [2][5] |
| Substituted thioamides | NBS, Basic alumina | Grinding, room temp. | 5–15 min | 90–99 | [1] |
| Aryl-substituted thiobenzamides | N,N'-dibromo phenytoin | Wet-paste, Not Specified | Not Specified | 88–99 | [1] |
Table 2: Green Solvent and Catalyst-Based Methods
| Starting Materials | Reagent/Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Substituted thiourea | H₂O₂ | Ethanol | Ambient temp. | Not Specified | Good to excellent | [1] |
| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Not Specified | Ambient temp. | Short | 70–87 | [6][7] |
| Alkyl nitriles, Aryl thiamide | Iodine | Water | Not Specified | Not Specified | Good | [1] |
| Substituted thioamide | Oxone | DCM | Ambient temp. | Not Specified | Good to excellent | [1] |
Table 3: Microwave and Ultrasound-Assisted Methods
| Starting Materials | Method | Reagent/Catalyst | Reaction Time | Yield (%) | Reference |
| Thiosemicarbazide derivatives | Microwave Irradiation | Not Specified | Shorter than conventional | 85–90 | [4] |
| Thiosemicarbazide derivatives | Ultrasonication | Not Specified | Shorter than conventional | 75–80 | [4] |
| 4-amino-5-mercapto-4H-[1][2][4]triazoles & Aromatic carboxylic acids | Microwave Irradiation | Dehydrating agents | Shorter than conventional | High | [8][9] |
| 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide & Hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Ultrasonic Irradiation | Chitosan-based biocatalyst | Quick | High | [10] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Protocol 1: Solvent-Free Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Grinding[1]
Materials:
-
Substituted thioamide (1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Basic alumina (1 g)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the substituted thioamide (1 mmol), NBS (1 mmol), and basic alumina (1 g).
-
Grind the mixture vigorously with a pestle at room temperature for 5–15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the alumina and wash it with the same solvent.
-
Combine the organic fractions and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles in an Aqueous Medium[1]
Materials:
-
Alkyl substituted nitrile (1 mmol)
-
Aryl substituted thiamide (1 mmol)
-
Iodine (I₂) (catalytic amount)
-
Water
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl substituted thiamide (1 mmol) and the alkyl substituted nitrile (1 mmol) in water.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at the appropriate temperature (as optimized for specific substrates).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3,5-disubstituted 1,2,4-thiadiazole.
Protocol 3: Microwave-Assisted Synthesis of 1,2,4-Thiadiazole Derivatives[4]
Materials:
-
Appropriate thiosemicarbazide derivative (1 mmol)
-
Suitable aldehyde or ketone (1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the thiosemicarbazide derivative (1 mmol) and the aldehyde/ketone (1 mmol) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry it to obtain the pure 1,2,4-thiadiazole derivative.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described green synthesis methods.
Caption: Workflow for Solvent-Free Grinding Synthesis.
Caption: One-Pot Aqueous Synthesis Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,4-Thiadiazol-5-amine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the experimental applications of 1,2,4-Thiadiazol-5-amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The primary application highlighted is its use in the development of histone deacetylase (HDAC) inhibitors for potential anticancer therapy.
Application 1: Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
1,2,4-Thiadiazol-5-amine HCl is a key precursor for the synthesis of potent histone deacetylase (HDAC) inhibitors. The thiadiazole moiety can act as a zinc-binding group (ZBG), a critical feature for HDAC inhibition. The following protocol describes the synthesis of a 4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide derivative, which has shown significant cytotoxic effects in cancer cell lines.
Experimental Protocol: Synthesis of 4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide
This protocol is adapted from a study on the design and synthesis of novel HDAC inhibitors.
Materials:
-
4-(benzyloxy)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
1,2,4-Thiadiazol-5-amine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Hexane
-
Neutralized silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)benzoic acid (5 mmol, 1 eq.), EDC (5.5 mmol, 1.1 eq.), HOBt (0.5 mmol, 0.1 eq.), and DIPEA (10 mmol, 2 eq.) in 15 mL of DCM.
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:1) mobile phase until the starting acid is consumed.
-
Add 1,2,4-Thiadiazol-5-amine (5 mmol, 1 eq.) and DMAP (5.5 mmol, 1.1 eq.) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 18 hours.
-
After the reaction is complete, wash the resulting residue with 10% NaHCO₃ solution and then with 5% HCl solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel using an ethyl acetate:hexane gradient to afford the pure 4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide.
Data Presentation
The synthesized derivative, 4-((naphthalen-1-yl)methoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (a structural analog of the compound from the protocol), has been evaluated for its cytotoxic effects.
| Compound | Target | Assay | Cell Line | IC₅₀ (µM) |
| 4-((naphthalen-1-yl)methoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide | HDAC2 | MTT Cell Viability | MCF-7 | 0.66 |
| Vorinostat (Standard) | HDAC | MTT Cell Viability | MCF-7 | 1.48 |
Signaling Pathway and Workflow Diagrams
Caption: HDAC Inhibition Signaling Pathway.
Caption: Synthetic Workflow for HDAC Inhibitor.
Application 2: In Vitro Anticancer Activity Screening
Derivatives synthesized from 1,2,4-Thiadiazol-5-amine HCl can be screened for their anticancer activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized 1,2,4-thiadiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (and a standard anticancer drug, e.g., doxorubicin) in the complete medium. The final concentrations may range from 0.1 to 100 µM. Also, prepare a vehicle control (DMSO in medium).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application 3: Antimicrobial Activity Screening
The 1,2,4-thiadiazole scaffold is present in various antimicrobial agents. Compounds derived from 1,2,4-Thiadiazol-5-amine HCl can be evaluated for their potential antibacterial and antifungal activities.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized 1,2,4-thiadiazole derivatives dissolved in DMSO
-
Standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare two-fold serial dilutions of the test compounds and standard drugs in the broth in a 96-well plate. The concentration range can be from 0.125 to 256 µg/mL.
-
Add the microbial inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
These protocols provide a foundation for utilizing 1,2,4-Thiadiazol-5-amine HCl in the discovery and development of new therapeutic agents. Researchers should optimize these methods based on their specific experimental goals and available resources.
Application Notes and Protocols: 1,2,4-Thiadiazol-5-amine in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] This document focuses on the application of 1,2,4-thiadiazol-5-amine and its derivatives in the design and development of novel anticancer agents. We provide a summary of reported quantitative data on their cytotoxic activity, detailed experimental protocols for their evaluation, and visualizations of relevant chemical and biological pathways.
Data Presentation: Anticancer Activity of 1,2,4-Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity of various 1,2,4-thiadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8b | MCF-7 | Breast Cancer | 0.10 ± 0.084 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 0.28 ± 0.017 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 0.17 ± 0.032 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 0.83 ± 0.091 | Etoposide | 3.08 ± 0.135 | |
| 8c | MCF-7 | Breast Cancer | 1.12 ± 0.64 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 2.33 ± 1.52 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 1.79 ± 0.59 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 1.98 ± 0.22 | Etoposide | 3.08 ± 0.135 | |
| 8d | MCF-7 | Breast Cancer | 1.44 ± 0.17 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 2.35 ± 1.51 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 2.10 ± 1.44 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 2.76 ± 1.88 | Etoposide | 3.08 ± 0.135 | |
| 8e | MCF-7 | Breast Cancer | 1.99 ± 0.24 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 2.87 ± 0.18 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 2.01 ± 0.13 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 2.98 ± 0.15 | Etoposide | 3.08 ± 0.135 | |
| 8g | MCF-7 | Breast Cancer | 1.87 ± 0.11 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 2.55 ± 0.19 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 2.13 ± 0.15 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 2.81 ± 0.11 | Etoposide | 3.08 ± 0.135 | |
| 8i | MCF-7 | Breast Cancer | 2.11 ± 0.14 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 | Breast Cancer | 2.98 ± 0.11 | Etoposide | 3.01 ± 0.99 | |
| A549 | Lung Cancer | 2.54 ± 0.18 | Etoposide | 2.87 ± 0.11 | |
| DU-145 | Prostate Cancer | 3.10 ± 0.14 | Etoposide | 3.08 ± 0.135 |
Data for compounds 8b, 8c, 8d, 8e, 8g, and 8i are derived from a study on 1,2,4-thiadiazole-1,2,4-triazole derivatives.[2]
Experimental Protocols
Synthesis of 1,2,4-Thiadiazole-1,2,4-triazole Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 1,2,4-thiadiazole derivatives bearing a 1,2,4-triazole moiety, which have shown potent anticancer activity.[2]
Materials:
-
5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazole (starting material)
-
Appropriate benzoyl chloride derivative
-
Cesium carbonate (Cs2CO3)
-
Dry acetonitrile
-
Dichloromethane
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolve the starting 1,2,4-triazole compound (e.g., 500 mg) in dry acetonitrile (40 mL).
-
Add the corresponding benzoyl chloride derivative (1 equivalent) and Cs2CO3 (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion using thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water (3 mL).
-
Extract the product with dichloromethane (3 x 9 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane solvent mixture to afford the pure product.
Synthesis workflow for 1,2,4-thiadiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
General workflow for evaluating anticancer compounds.
Signaling Pathways in Anticancer Drug Design
While the specific molecular targets for many 1,2,4-thiadiazol-5-amine derivatives are still under investigation, a common mechanism of action for effective anticancer agents is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptotic signaling pathway that can be modulated by anticancer compounds.
Simplified apoptotic signaling pathway.
References
Application of 1,2,4-Thiadiazoles in the Synthesis of Antimicrobial Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. The 1,2,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a promising pharmacophore for the synthesis of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1,2,4-thiadiazole derivatives as potential antimicrobial agents, intended for researchers and professionals in the field of drug discovery and development.
Application Notes
The 1,2,4-thiadiazole ring system serves as a versatile building block in the design of antimicrobial compounds. Its unique electronic and structural features allow for diverse substitutions at various positions, enabling the fine-tuning of its biological activity, pharmacokinetic properties, and toxicity profile.
Key Synthetic Strategies:
Several synthetic routes have been developed for the preparation of the 1,2,4-thiadiazole core. A prevalent and efficient method involves the oxidative intramolecular S-N bond formation of imidoyl thioureas. This strategy offers a high degree of flexibility in introducing various substituents at the 3 and 5 positions of the thiadiazole ring. Another notable approach is the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.[1] These methods are advantageous due to their relatively mild reaction conditions and broad substrate scope.
Structure-Activity Relationships (SAR):
Preliminary SAR studies on antimicrobial 1,2,4-thiadiazoles suggest that the nature and position of substituents on the heterocyclic core and any appended aryl rings significantly influence their potency and spectrum of activity. For instance, the introduction of electron-withdrawing groups on an aryl substituent can enhance antibacterial activity. The presence of a sulfone moiety in the molecular structure has also been shown to contribute to potent antibacterial effects, particularly against plant pathogens.
Mechanism of Action:
While the precise mechanism of action for many 1,2,4-thiadiazole derivatives is still under investigation, a plausible mode of action involves the inhibition of essential bacterial enzymes. It is hypothesized that the sulfur atom in the thiadiazole ring can interact with and inhibit the function of key cellular targets. For example, some heterocyclic compounds are known to target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this class of compounds.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative 1,2,4-thiadiazole derivatives against a panel of pathogenic microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Micrococcus luteus (ATCC 10240) | Reference |
| Compound 6h | 250 | 15.63 | 125 | [2] |
| Cefuroxime | 0.49 | 0.49 | 0.49 | [2] |
Note: Compound 6h is a 1,3,4-thiadiazole derivative included for comparative context from a study that synthesized both 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 1,2,4-thiadiazole derivatives with demonstrated antimicrobial potential.
Protocol 1: Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles via Intramolecular Oxidative S-N Bond Formation
This protocol is adapted from a general method for the efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.[3]
Materials:
-
Substituted Imidoyl Thiourea
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the appropriate imidoyl thiourea (1.0 mmol) in dry dichloromethane (10 mL) at room temperature, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Dehydrogenative Intramolecular N-S Bond Formation
This protocol describes a transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.[1]
Materials:
-
Substituted Amidine
-
Aryl or Alkyldithioester (or Aryl isothiocyanate)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.0 mmol) in anhydrous DMF (6 mL) under a nitrogen atmosphere, add the substituted amidine (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the dithioester or aryl isothiocyanate (1.0 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully quench the mixture with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the pure 3,5-disubstituted-1,2,4-thiadiazole.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Diagram 1: General Synthetic Workflow for 1,2,4-Thiadiazoles
Caption: Synthetic workflows for two classes of 1,2,4-thiadiazoles.
Diagram 2: Postulated Mechanism of Action of Antimicrobial 1,2,4-Thiadiazoles
Caption: Postulated mechanism of 1,2,4-thiadiazole antimicrobial action.
References
Application Notes: Protocols for N-S Bond Formation in Thiadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazoles are a prominent class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The thiadiazole scaffold is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The critical step in the synthesis of many thiadiazole derivatives, particularly the medicinally important 2-amino-5-substituted-1,3,4-thiadiazoles, is the formation of the endocyclic Nitrogen-Sulfur (N-S) bond. This is most commonly achieved through the oxidative cyclization of thiosemicarbazone precursors.[1][4][5][6]
This document provides detailed protocols and methodologies for the synthesis of 1,3,4-thiadiazoles, focusing on the widely used oxidative cyclization strategy.
Core Protocol: Oxidative Cyclization of Thiosemicarbazones
The most prevalent method for constructing the 1,3,4-thiadiazole ring involves the intramolecular oxidative cyclization of an appropriate thiosemicarbazone.[1][6] This reaction is typically mediated by an oxidizing agent, which facilitates the crucial N-S bond formation. Common oxidizing agents include iron(III) chloride (FeCl₃), iodine (I₂), and copper(II) salts.[1][7][8] The general pathway involves the reaction of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized.[9]
Below is a diagram illustrating the general reaction pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via this method.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 8. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Biological Screening of 1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biological screening of 1,2,4-thiadiazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. These notes are intended to guide researchers in the evaluation of 1,2,4-thiadiazole derivatives for potential therapeutic applications.
Anticancer Activity Screening
A primary area of investigation for 1,2,4-thiadiazole derivatives is their potential as anticancer agents.[1][2] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[1][3] The most common initial screening method to assess this activity is the MTT assay.
Data Presentation: In Vitro Anticancer Activity of 1,2,4-Thiadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1,2,4-thiadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 4.7 - 39.8 | - | - |
| Derivative B | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| Derivative C | A549 (Lung) | 2.79 | - | - |
| Derivative D | DU-145 (Prostate) | 2.49 - 46.0 | - | - |
| Compound 7b | MCF-7 (Breast) | 6.13 | Sorafenib | 7.26 |
| Compound ST10 | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| Compound ST10 | MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 |
| Compound 2g | LoVo (Colon) | 2.44 | - | - |
| Compound 2g | MCF-7 (Breast) | 23.29 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of 1,2,4-thiadiazole derivatives on cancer cell lines.
Materials:
-
1,2,4-Thiadiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 1,2,4-thiadiazole derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualization: General Workflow for Anticancer Drug Screening
Caption: General workflow for in vitro anticancer screening of 1,2,4-thiadiazole derivatives.
Enzyme Inhibition Assays
1,2,4-Thiadiazole derivatives have been identified as inhibitors of various enzymes implicated in disease progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), aromatase, and Factor XIIIa.
Data Presentation: Enzyme Inhibitory Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Target Enzyme | IC50 |
| Compound 7b | VEGFR-2 | 40.65 nM |
| Various Derivatives | Aromatase | 0.07 - 1.92 µM[4] |
| Inhibitor 8 | Factor XIIIa | 130 nM[5] |
| Compound 4 | Factor XIIIa | 11.0 µM[5] |
Experimental Protocols
This protocol describes an in vitro kinase assay to determine the inhibitory activity of 1,2,4-thiadiazole derivatives against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
1,2,4-Thiadiazole derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in kinase buffer.
-
Prepare the kinase reaction master mix containing kinase buffer, ATP, and the peptide substrate.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
This protocol outlines a fluorometric assay to screen for aromatase inhibitors among 1,2,4-thiadiazole derivatives.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase assay buffer
-
NADPH generating system
-
Fluorogenic aromatase substrate
-
1,2,4-Thiadiazole derivatives
-
Known aromatase inhibitor (e.g., Letrozole) as a positive control
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the test compounds, positive control, and a vehicle control.
-
Add the aromatase enzyme and NADPH generating system to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Assay Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction for each well.
-
Calculate the percentage of aromatase inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
This protocol describes a method to assess the inhibitory effect of 1,2,4-thiadiazole derivatives on the transglutaminase activity of Factor XIIIa.
Materials:
-
Purified human Factor XIII
-
Thrombin
-
Calcium chloride (CaCl2)
-
Glycine ethyl ester (amine substrate)
-
N,N-dimethylcasein (acyl substrate)
-
NADH
-
Glutamate dehydrogenase (GLDH)
-
α-ketoglutarate
-
1,2,4-Thiadiazole derivatives
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Factor XIIIa Activation:
-
Activate Factor XIII by incubating it with thrombin and CaCl2.
-
-
Inhibition Assay:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the activated Factor XIIIa to the wells.
-
Add the reaction mixture containing the substrates (glycine ethyl ester and N,N-dimethylcasein), NADH, GLDH, and α-ketoglutarate.
-
The transglutaminase reaction releases ammonia, which is used by GLDH to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+.
-
-
Measurement and Analysis:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC50 value for each compound.
-
Visualization: Signaling and Activation Pathways
Caption: Inhibition of the VEGF signaling pathway by a 1,2,4-thiadiazole derivative.
Caption: Inhibition of Factor XIIIa-mediated fibrin cross-linking by a 1,2,4-thiadiazole derivative.
Antimicrobial Activity Screening
1,2,4-Thiadiazole derivatives have also shown promise as antimicrobial agents against a variety of bacterial and fungal strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
Data Presentation: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| Derivative E | Staphylococcus aureus | 31.25 - 250 |
| Derivative F | Bacillus subtilis | 15.63 - 250 |
| Compound 38 | Escherichia coli | 1000 |
| Compound 37 | Bacillus subtilis | 1000 |
| Compound 1 | Enterococcus faecalis | 32 - 64 |
| Compound 2 | Enterococcus faecalis | 1 - 2 |
Experimental Protocol: Broth Microdilution Method
This protocol describes the determination of the MIC of 1,2,4-thiadiazole derivatives against bacteria.
Materials:
-
1,2,4-Thiadiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the broth microdilution method to determine the MIC of 1,2,4-thiadiazole derivatives.
References
Recrystallization procedure for 1,2,4-Thiadiazol-5-amine hydrochloride
Application Notes and Protocols
Topic: Recrystallization Procedure for 1,2,4-Thiadiazol-5-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of this compound via recrystallization. Recrystallization is a critical technique for purifying solid compounds to remove impurities, which is essential for obtaining accurate analytical data and ensuring compound efficacy and safety in drug development. This protocol covers solvent selection, the recrystallization process, and methods for troubleshooting common issues.
Compound Properties
This compound is a polar organic salt. Understanding its physical properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 152513-91-2 | [1][2] |
| Molecular Formula | C₂H₄ClN₃S | [1] |
| Molecular Weight | 138.0 g/mol | [1] |
| Melting Point | 166-169°C | [1] |
| Appearance | Typically a white to off-white crystalline solid |
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor). Insoluble impurities are removed by hot filtration.
Materials and Equipment
Materials:
-
Crude this compound
-
Solvent candidates: Isopropanol, Ethanol, Methanol, Deionized Water, Acetonitrile
-
Activated Carbon (decolorizing grade)
-
Celatom® or filter aid (optional, for hot filtration)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Powder funnel and short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Spatulas and weighing balance
-
Watch glass
-
Oven or vacuum desiccator
Experimental Protocols
Protocol 1: Solvent System Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization. Since this compound is a polar salt, polar solvents are recommended for initial screening. Alcohols like isopropanol and ethanol are often effective for recrystallizing hydrochloride salts.[3]
Procedure:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, water, acetonitrile) dropwise at room temperature, agitating after each addition. Note the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at room temperature.
-
For solvents that do not dissolve the compound in the cold, gently heat the test tube in a water bath while adding more solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent system will yield a large number of well-formed crystals.
-
If a single solvent is not ideal, test solvent pairs (e.g., Ethanol/Water, Isopropanol/Water). Dissolve the compound in the minimum amount of the hot "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.
Protocol 2: Recrystallization of this compound
This protocol assumes a suitable solvent (e.g., Isopropanol or an Ethanol/Water mixture) has been identified from Protocol 1.
1. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound just dissolves completely at or near the boiling point. Using the minimum amount of hot solvent is key to maximizing yield.
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (1-2% of the solute's weight) of activated carbon to the solution.
-
Reheat the solution to boiling for 5-10 minutes. The carbon will adsorb colored impurities.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated carbon was used, perform a hot filtration.
-
Preheat a short-stem glass funnel and a clean Erlenmeyer flask by placing them on the hot plate. Place fluted filter paper in the funnel.
-
Pour the hot solution quickly through the fluted filter paper into the clean, preheated flask. This step must be done rapidly to prevent premature crystallization on the filter paper.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Reapply the vacuum for several minutes to air-dry the crystals.
6. Drying:
-
Transfer the crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in an oven at a moderate temperature (e.g., 50-60°C, ensuring it is well below the melting point) or in a vacuum desiccator at room temperature.
7. Yield Calculation:
-
Weigh the final, dried product and calculate the percent recovery.
Data Presentation
The following table should be used to record quantitative data during the procedure.
| Parameter | Value |
| Mass of Crude Compound | _____ g |
| Selected Solvent/Solvent System | ________ |
| Volume of Solvent Used | _____ mL |
| Mass of Watch Glass | _____ g |
| Mass of Watch Glass + Pure Crystals | _____ g |
| Mass of Recovered Pure Compound | _____ g |
| Percent Recovery (%) | _____ % |
| Melting Point of Pure Compound | _____ °C |
Visualization of Experimental Workflow
Caption: Recrystallization workflow diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is very soluble even in cold solvent. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod at the solution's surface. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated or cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Ensure the chosen solvent's boiling point is lower than the compound's melting point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Increase the cooling time in the ice-water bath. |
| Impure Product | - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Ensure crystals are washed with fresh, cold solvent during filtration. |
References
Application Notes and Protocols for the Column Chromatography Purification of Aminothiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] This scaffold is a key component in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthesis of aminothiadiazole derivatives often results in a mixture of the target compound, unreacted starting materials, and byproducts. Therefore, efficient purification is a critical step to isolate the desired bioactive molecule for further investigation.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including aminothiadiazoles.[2] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This document provides detailed application notes and protocols for the successful purification of aminothiadiazoles using column chromatography.
Data Presentation: Quantitative Purification Parameters
The selection of chromatographic conditions is crucial for achieving optimal separation of aminothiadiazole derivatives. The following tables summarize typical quantitative data for both column chromatography and HPLC analysis, which is often used to assess the purity of the collected fractions.
Table 1: Column Chromatography Purification of Aminothiadiazole Derivatives
| Compound Class | Stationary Phase | Mobile Phase System (v/v) | Elution Mode | Typical Yield (%) | Typical Purity (%) | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate | Gradient (e.g., 10:1 to 1:1) | 70-95 | >95 | [3] |
| N-Substituted Aminothiazoles | Silica Gel (230-400 mesh) | Dichloromethane:Methanol | Gradient (e.g., 100:0 to 95:5) | 65-90 | >98 | General Practice |
| 2-Amino-5-alkyl-1,3,4-thiadiazoles | Silica Gel (60-120 mesh) | Chloroform:Ethanol | Isocratic (e.g., 90:10) | 75-92 | >97 | [4] |
Note: Yields and purities are highly dependent on the specific compound, the success of the preceding synthetic reaction, and the optimization of the chromatographic conditions.
Table 2: HPLC Analysis Conditions for Purity Assessment of Aminothiadiazoles
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| 2-Amino-1,3,4-thiadiazole | Newcrom R1, 5 µm, 4.6x150 mm | Acetonitrile/Water/Phosphoric Acid | 1.0 | Not Specified | Not Specified | [5] |
| Novel Aminothiazole | Phenomenex® Luna C18, 5 µm, 4.6x50 mm | 45% Acetonitrile / 55% Water with 0.1% Orthophosphoric Acid | 1.0 | 272 | ~4.5 | N/A |
| 1,3,4-Oxadiazole Derivative | Promosil C18, 5µ, 4.6x250 mm | Acetonitrile/Orthophosphoric Acid/Methanol (90:5:5) | 1.0 | Not Specified | 3.35 | [6] |
Experimental Protocols
General Protocol for Column Chromatography Purification of a 2-Amino-5-aryl-1,3,4-thiadiazole
This protocol provides a general guideline for the purification of a representative aminothiadiazole derivative. Optimization may be required based on the specific properties of the target compound.
Materials:
-
Crude 2-amino-5-aryl-1,3,4-thiadiazole
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude aminothiadiazole in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Carefully add the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) to the top of the column.
-
Begin collecting the eluent in fractions.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., move from 9:1 to 4:1, then 1:1 hexane:ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified aminothiadiazole.
-
-
Purity Confirmation:
-
Assess the purity of the final product using HPLC, as described in Table 2, or by other analytical techniques such as NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow for Aminothiadiazole Purification
Caption: Workflow for the purification of aminothiadiazoles.
Wnt Signaling Pathway and Aminothiadiazole Inhibition
Some aminothiadiazole derivatives have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers. These inhibitors can promote the degradation of β-catenin, a key downstream effector of the pathway, by stabilizing the "destruction complex."
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,4-Thiadiazol-5-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 1,2,4-Thiadiazol-5-amine hydrochloride (CAS No. 152513-91-2), a key building block in medicinal chemistry and drug development.
Safety and Handling
This compound is a chemical compound that requires careful handling to ensure personnel safety and maintain its integrity.
1.1 Hazard Identification
The compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
1.2 Personal Protective Equipment (PPE)
To minimize exposure, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
1.3 Emergency Procedures
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Storage and Stability
Proper storage is crucial to maintain the quality and stability of this compound.
2.1 Recommended Storage Conditions
-
Temperature: Store in a cool, dry place.
-
Container: Keep container tightly closed in a dry and well-ventilated place.
-
Atmosphere: Store under an inert atmosphere for long-term storage to prevent degradation from moisture and air.
2.2 Stability Profile
2.3 Incompatibilities
-
Strong oxidizing agents
-
Strong acids and bases
Physical and Chemical Properties
A summary of the known quantitative data for 1,2,4-Thiadiazol-5-amine and its hydrochloride salt is presented below.
| Property | Value | Source |
| Molecular Formula | C₂H₄ClN₃S | ChemBK |
| Molecular Weight | 138.6 g/mol | ChemBK |
| Melting Point | 166-169 °C | ChemBK |
| Solubility (of free base) | Slightly soluble in water (7.6 g/L at 25 °C) | Guidechem |
Note: Detailed solubility data for the hydrochloride salt in common organic solvents is not widely published. It is recommended to perform solubility tests in small quantities for specific applications.
Experimental Protocols
This compound is a valuable starting material in the synthesis of various derivatives for drug discovery. A common reaction is the acylation of the amino group.
4.1 Protocol: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
4.1.1 Materials
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Equipment for product purification (e.g., column chromatography or recrystallization)
4.1.2 Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in the chosen anhydrous aprotic solvent (e.g., DCM).
-
Addition of Base: Add the tertiary amine base (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the stirred suspension at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired N-acylated product.
Visualizations
5.1 Workflow for Safe Handling and Storage
References
Application Notes and Protocols for the Scale-up Synthesis of 1,2,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of scalable synthetic methods for the preparation of 1,2,4-thiadiazole compounds, a privileged scaffold in medicinal chemistry. The following sections detail various synthetic routes, present quantitative data for process comparison, and offer detailed experimental protocols suitable for scale-up operations. Safety considerations and key process parameters are highlighted to facilitate the transition from laboratory to pilot plant or manufacturing scale.
Overview of Scalable Synthetic Routes
Several synthetic strategies for the construction of the 1,2,4-thiadiazole ring have been developed. For the purpose of scale-up, methods that offer high yields, mild reaction conditions, readily available starting materials, and non-chromatographic purification are of primary interest. This document focuses on three such promising routes:
-
Oxidative Dimerization of Thioamides: A straightforward and atom-economical method for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles.
-
Synthesis from Nitriles and Thioamides: A versatile approach for producing unsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles.
-
Synthesis from Imidoyl Thioureas: An efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles, which are valuable intermediates in drug discovery.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the selected scalable synthetic routes to 1,2,4-thiadiazoles, allowing for a rapid comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Key Process Considerations for Scale-up |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 | Exothermic reaction, requires controlled addition of the oxidant. Product often precipitates and can be isolated by filtration. |
| Synthesis from Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | Requires a sealed reactor for elevated temperatures. Iodine handling and quenching are critical. |
| Synthesis from Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 | Very fast reaction, requires efficient mixing. PIFA is a costly reagent, and its byproducts need to be managed. |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic routes, with a focus on procedures amenable to kilogram-scale production.
Protocol 1: Scale-up Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-thiadiazole from thiobenzamide using Ceric Ammonium Nitrate (CAN) as the oxidant. This method is attractive for its high yield, short reaction time, and simple work-up.
Materials and Equipment:
-
Thiobenzamide
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
Safety Precautions:
-
Ceric Ammonium Nitrate (CAN): Strong oxidizer. May cause fire in contact with combustible materials.[1][2] Causes severe skin and eye irritation.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.
Procedure:
-
Charging the Reactor: Charge the jacketed glass reactor with thiobenzamide (1.0 kg, 7.29 mol) and acetonitrile (10 L).
-
Dissolution: Stir the mixture at room temperature (20-25°C) until all the thiobenzamide is dissolved.
-
Preparation of Oxidant Solution: In a separate vessel, dissolve Ceric Ammonium Nitrate (CAN) (4.40 kg, 8.02 mol) in acetonitrile (10 L). Note: The dissolution of CAN in acetonitrile is endothermic.
-
Controlled Addition: Slowly add the CAN solution to the stirred thiobenzamide solution via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and maintain it below 30°C using a cooling bath if necessary. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The product will precipitate as a white solid. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Isolation: Once the reaction is complete, add water (20 L) to the reaction mixture to quench any unreacted CAN and to further precipitate the product.
-
Filtration: Filter the precipitated solid using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with a mixture of acetonitrile and water (1:1, 2 x 5 L) to remove any inorganic salts and residual solvent.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Yield and Quality: Typical yield is 85-95%. The purity of the product is typically >98% as determined by HPLC.
Protocol 2: Scale-up Synthesis of 3-Phenyl-5-methyl-1,2,4-thiadiazole from Benzonitrile and Thioacetamide
This protocol details the synthesis of an unsymmetrical 1,2,4-thiadiazole using iodine as a mediator. This method requires careful control of temperature and pressure.
Materials and Equipment:
-
Benzonitrile
-
Thioacetamide
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Pressure-rated reactor with overhead stirrer, temperature control, and condenser
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Separatory funnel (for work-up)
-
Rotary evaporator
-
Crystallization vessel
Safety Precautions:
-
Iodine (I₂): Harmful if swallowed, inhaled, or in contact with skin.[3][4] Causes severe skin and eye irritation.[3][4] Handle in a well-ventilated area and wear appropriate PPE.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area with appropriate engineering controls.
-
Pressure Reactor: Ensure the reactor is properly rated for the intended temperature and pressure. Follow all safety protocols for operating pressure equipment.
Procedure:
-
Reactor Setup: Charge the pressure-rated reactor with benzonitrile (1.0 kg, 9.70 mol), thioacetamide (0.87 kg, 11.64 mol), and dichloromethane (10 L).
-
Reagent Addition: To the stirred mixture, add iodine (3.70 kg, 14.55 mol).
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Reaction: Seal the reactor and heat the mixture to 80°C. Maintain this temperature for 12 hours. The internal pressure will increase; monitor it closely.
-
Cooling and Quenching: After 12 hours, cool the reactor to room temperature. Carefully vent the reactor. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (15 L) to the reaction mixture with vigorous stirring until the iodine color disappears.
-
Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).
-
Washing: Combine the organic layers and wash with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Yield and Quality: Typical yield is 60-85%. Purity is typically >97% after crystallization.
Protocol 3: Scale-up Synthesis of 3-Phenyl-5-amino-1,2,4-thiadiazole from Imidoyl Thiourea
This protocol describes a rapid and efficient synthesis of a 5-amino-1,2,4-thiadiazole derivative using phenyliodine(III) bis(trifluoroacetate) (PIFA).
Materials and Equipment:
-
N-phenylbenzimidoyl thiourea
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Jacketed glass reactor with overhead stirrer and addition funnel
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA): Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care in a well-ventilated fume hood.
-
Dichloromethane (DCM): See safety precautions in Protocol 2.
Procedure:
-
Reactor Charging: Charge the reactor with N-phenylbenzimidoyl thiourea (1.0 kg, 3.92 mol) and dichloromethane (10 L).
-
Reagent Addition: To the stirred solution, add a solution of PIFA (1.85 kg, 4.31 mol) in DCM (5 L) dropwise via an addition funnel over 30 minutes. The reaction is very fast.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 10 minutes. Monitor by TLC or HPLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 L).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (3 x 5 L).
-
Washing: Combine the organic extracts and wash with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or by slurry washing with a non-polar solvent like hexanes.
-
Yield and Quality: Typical yield is 70-90%. Purity is typically >98%.
Mandatory Visualizations
General Workflow for Scale-up Synthesis of 1,2,4-Thiadiazoles
Caption: General workflow for the scale-up synthesis of 1,2,4-thiadiazole compounds.
Key Considerations for Successful Scale-up
Caption: Key considerations for a successful scale-up of 1,2,4-thiadiazole synthesis.
References
Troubleshooting & Optimization
Low yield in 1,2,4-Thiadiazole synthesis troubleshooting
Technical Support Center: 1,2,4-Thiadiazole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in 1,2,4-thiadiazole synthesis.
FAQs - Troubleshooting Low Yields in 1,2,4-Thiadiazole Synthesis
A collection of common questions and issues encountered during the synthesis of 1,2,4-thiadiazoles, with a focus on practical solutions.
Q1: My reaction has failed or the yield is very low. What are the primary factors to investigate?
A1: Low yields in 1,2,4-thiadiazole synthesis can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in your starting materials, such as thioamides or nitriles, can significantly interfere with the reaction. Ensure they are pure and dry.
-
Activity of Reagents: Oxidizing agents or catalysts can degrade over time. Use fresh or properly stored reagents. For instance, thionyl chloride is sensitive to moisture and should be freshly distilled.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can prevent the reaction from proceeding to completion.[2] Some methods require elevated temperatures, while others may need cooling to avoid decomposition.[2][3]
-
Anhydrous Conditions: Many synthetic routes are sensitive to water, which can hydrolyze key intermediates or reagents. Ensure you are using dry solvents and an inert atmosphere where necessary.[4]
Q2: I'm seeing multiple spots on my TLC. What are the likely side products?
A2: The formation of multiple products is a common issue. In the oxidative dimerization of thioamides, frequently observed side products include the corresponding amide (from hydrolysis of the thioamide), unreacted starting material, and partially oxidized intermediates.[2] In syntheses involving nitriles and thioamides, reaction conditions that are not carefully controlled can lead to the formation of other heterocyclic systems.[2] For instance, when using Lawesson's reagent in related syntheses, the formation of 1,3,4-oxadiazole derivatives can be a competing pathway.[4]
Q3: How does my choice of oxidant impact the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles from thioamides?
A3: The choice of the oxidizing agent is critical in the oxidative dimerization of thioamides and directly influences the reaction yield. Inappropriate oxidants can lead to over-oxidation or the formation of side products.[2] A variety of oxidants have been successfully employed, including molecular iodine (I₂), Oxone, and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX).[3][5][6] The optimal oxidant often depends on the specific substrate. For a comparative overview, see Table 1.
Q4: What is the impact of reaction conditions on unsymmetrical 1,2,4-thiadiazole synthesis from nitriles and thioamides?
Q5: My 1,2,4-thiadiazole product seems to be degrading. What conditions should I avoid?
A5: The 1,2,4-thiadiazole ring is generally stable due to its aromaticity.[8] However, it can be sensitive to certain conditions, particularly strong bases, which may cause ring-opening.[2] Therefore, it is crucial to ensure that the work-up and purification conditions are suitable for your specific product's stability.[2]
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your 1,2,4-thiadiazole synthesis.
Caption: A step-by-step troubleshooting guide for low-yield issues.
Experimental Protocols
The following are generalized protocols for common 1,2,4-thiadiazole synthetic methods. Researchers should adapt these procedures based on their specific substrates.
Protocol 1: General Procedure for Oxidative Dimerization of Thioamides
This protocol describes the synthesis of symmetrically substituted 1,2,4-thiadiazoles.
-
Materials:
-
Thioamide (1.0 mmol)
-
Oxidizing agent (e.g., Oxone, 2.0 mmol)
-
Solvent (e.g., Acetonitrile/Water, 1:1, 10 mL)
-
-
Procedure:
-
Dissolve the thioamide in the chosen solvent system within a round-bottom flask equipped with a magnetic stirrer.
-
Add the oxidizing agent in portions over approximately 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.
-
Extract the product using an organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: One-Pot Synthesis of Unsymmetrically 3,5-Disubstituted 1,2,4-Thiadiazoles
This protocol is adapted for synthesizing 1,2,4-thiadiazoles with different substituents at the 3- and 5-positions.[5]
-
Materials:
-
Nitrile (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Iodine (I₂) (1.5 mmol)
-
Solvent (e.g., Dichloromethane (DCM), 10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the nitrile in the solvent.
-
Add the thioamide to the solution and stir the mixture at room temperature for 10 minutes.
-
Add the iodine in a single portion and continue to stir at room temperature.
-
Monitor the reaction's progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel.[2]
-
Data Summary Tables
The following tables summarize quantitative data to aid in the optimization of reaction conditions.
Table 1: Effect of Oxidizing Agent on Symmetrical 1,2,4-Thiadiazole Synthesis
This table compares the efficacy of various oxidizing agents in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via the oxidative dimerization of thioamides.
| Entry | Thioamide Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiobenzamide | IBX | DMSO | RT | 0.5 | 95 | [6] |
| 2 | Thiobenzamide | Oxone | MeCN/H₂O | RT | 2 | 92 | [3] |
| 3 | Thiobenzamide | H₂O₂/HCl | EtOH | RT | 3 | 85 | [9] |
| 4 | Thiobenzamide | Cu(OTf)₂ / O₂ | Toluene | 100 | 24 | 88 | [3] |
| 5 | Thiobenzamide | I₂ | DCM | RT | 1 | 80-90 | [5][7] |
IBX = o-Iodoxybenzoic acid; DMSO = Dimethyl sulfoxide; MeCN = Acetonitrile; EtOH = Ethanol; DCM = Dichloromethane; RT = Room Temperature.
Table 2: Optimization of Unsymmetrical 1,2,4-Thiadiazole Synthesis
This table details the optimization of conditions for the I₂-mediated one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from nitriles and thioamides.[5]
| Entry | Nitrile | Thioamide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhCN | MeCSNH₂ | DCM | RT | 1 | 85 |
| 2 | PhCN | MeCSNH₂ | DCE | RT | 1 | 82 |
| 3 | PhCN | MeCSNH₂ | MeCN | RT | 1 | 75 |
| 4 | PhCN | MeCSNH₂ | Toluene | RT | 1 | 60 |
| 5 | PhCN | MeCSNH₂ | DCM | 0 | 3 | 55 |
| 6 | PhCN | MeCSNH₂ | DCM | 40 | 0.5 | 86 |
PhCN = Benzonitrile; MeCSNH₂ = Thioacetamide; DCM = Dichloromethane; DCE = 1,2-Dichloroethane; MeCN = Acetonitrile; RT = Room Temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N-S bond. | Semantic Scholar [semanticscholar.org]
- 8. isres.org [isres.org]
- 9. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminothiadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminothiadiazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My 2-amino-1,3,4-thiadiazole synthesis from thiosemicarbazide and a carboxylic acid is giving a low yield and an unexpected side product. What could be the problem?
A common issue in this synthesis is the formation of the isomeric 1,2,4-triazole-3-thiol as a major side product. The reaction conditions, particularly the pH, play a crucial role in determining the final product distribution.
Possible Cause:
-
Reaction Conditions Favoring Triazole Formation: The cyclization of the acylthiosemicarbazide intermediate can proceed through two different pathways. Under neutral or alkaline conditions, the N2 nitrogen of the thiosemicarbazide moiety is more nucleophilic, leading to the formation of the 1,2,4-triazole ring.
Troubleshooting Steps:
-
Employ Acidic Conditions: To favor the formation of the desired 2-amino-1,3,4-thiadiazole, it is crucial to perform the cyclization in a strongly acidic medium.[1] Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) are commonly used for this purpose. The acidic environment protonates the N2 nitrogen, reducing its nucleophilicity and promoting the attack of the sulfur atom to form the thiadiazole ring.
-
Choice of Cyclizing Agent: Different cyclizing agents can influence the product ratio. A comparative study of various methods for the synthesis of 2-amino-1,3,4-thiadiazoles from p-anisic acid and thiosemicarbazide showed varying yields depending on the conditions and reagents used.[2]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography or recrystallization. Their distinct structures lead to different polarities, which can be exploited for separation.
Q2: I am attempting a Hantzsch synthesis to produce a 2-aminothiazole derivative, but I am getting a mixture of isomers. How can I control the regioselectivity?
The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, can indeed yield a mixture of 2-aminothiazole and 2-imino-3-substituted-thiazoline isomers.
Possible Cause:
-
Ambident Nucleophilicity of Thiourea: Thiourea and its derivatives are ambident nucleophiles, meaning they can react at either the sulfur or a nitrogen atom. The initial nucleophilic attack on the α-haloketone can occur from either of these positions, leading to different intermediates and ultimately different final products.
Troubleshooting Steps:
-
Control of Reaction pH: The regioselectivity of the Hantzsch synthesis can be influenced by the pH of the reaction medium. Neutral conditions generally favor the formation of the 2-aminothiazole isomer.
-
Solvent Selection: The choice of solvent can also play a role in directing the reaction towards the desired product. It is advisable to consult literature for the specific substrates being used to find the optimal solvent system.
-
Careful Analysis of Products: Use spectroscopic methods like NMR to carefully characterize the product mixture. The chemical shifts of the protons on the thiazole ring can help distinguish between the different isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide?
The most frequently encountered side product is the corresponding 1,2,4-triazole-3-thiol isomer.[1] This occurs due to a competing cyclization pathway of the acylthiosemicarbazide intermediate.
Q2: How can I minimize the formation of the 1,2,4-triazole side product?
The formation of the triazole side product is favored under neutral or alkaline conditions. To minimize its formation and promote the synthesis of the desired 1,3,4-thiadiazole, the reaction should be carried out in a strong acidic medium using reagents like concentrated sulfuric acid or phosphorus oxychloride.[1]
Q3: What are some common cyclizing agents used for the synthesis of 2-amino-1,3,4-thiadiazoles, and how do they compare?
Several cyclizing agents are used, with varying efficacy and reaction conditions. Common choices include:
-
Phosphorus oxychloride (POCl₃): A strong dehydrating and cyclizing agent, often used for the conversion of acylthiosemicarbazides to 2-amino-1,3,4-thiadiazoles.[3][4]
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and effective acidic catalyst and dehydrating agent for this transformation.[2]
-
Polyphosphoric Acid (PPA): Another strong acid and dehydrating agent that can be used for the cyclization.
-
Ferric Chloride (FeCl₃): Used for the oxidative cyclization of thiosemicarbazones to 2-amino-1,3,4-thiadiazoles.[5]
The choice of reagent can affect the reaction time, temperature, and overall yield. A comparative study on the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole showed that different methods (conventional heating, microwave, ultrasound, grinding) with sulfuric acid as a catalyst resulted in yields ranging from 65% to 88%.[2]
Q4: My aminothiadiazole reaction is not going to completion. What can I do?
-
Check Purity of Starting Materials: Ensure that your thiosemicarbazide and carboxylic acid (or other starting materials) are pure and dry.
-
Increase Reaction Temperature/Time: Gently increasing the reaction temperature or extending the reaction time might be necessary. However, monitor for potential decomposition of products.
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of your reactants and cyclizing agent are being used.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole [2]
| Method | Catalyst/Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Conc. H₂SO₄ / Ethanol | 4 hours | 75 |
| Microwave Irradiation | Conc. H₂SO₄ / DMF | 5 minutes | 88 |
| Ultrasonic Irradiation | Conc. H₂SO₄ / Ethanol | 30 minutes | 82 |
| Grinding | Conc. H₂SO₄ | 1.5 hours | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Oxychloride
This protocol is a general procedure for the cyclization of an acylthiosemicarbazide.
-
To a solution of the appropriate acylthiosemicarbazide (1 equivalent) in a suitable solvent (e.g., chloroform), add phosphorus oxychloride (1.5-2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Büchner funnel.
-
Wash the filter cake with water.
-
Air-dry the collected solid on a watch glass to obtain the 2-amino-4-phenylthiazole product.
Visualizations
Caption: Reaction pathway for aminothiadiazole synthesis.
Caption: Troubleshooting workflow for aminothiadiazole synthesis.
References
Technical Support Center: Purification of 1,2,4-Thiadiazol-5-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2,4-Thiadiazol-5-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can be broadly categorized into two groups:
-
Inorganic Salts: Depending on the synthetic route, these often include ammonium chloride (NH₄Cl), sodium chloride (NaCl), or other salt byproducts. These are typically highly soluble in water.
-
Organic Impurities: These may include unreacted starting materials, reagents, or byproducts from side reactions during the synthesis of the thiadiazole ring.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired compound and the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting even minor impurities. A common starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.
-
Melting Point: A sharp melting range close to the literature value (166-169 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What are the general stability considerations for this compound?
A3: The 1,2,4-thiadiazole ring is generally considered to be aromatic and therefore relatively stable. However, like many amine salts, prolonged exposure to high temperatures or strong bases can lead to decomposition or conversion to the free amine. It is recommended to store the compound in a cool, dry place.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Problem 1: Low recovery after recrystallization.
| Possible Cause | Troubleshooting Steps |
| High solubility in the chosen solvent. | - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. - Reduce the volume of solvent used for dissolution to a minimum. - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter flask). - Use a minimum amount of hot solvent to dissolve the compound. |
| Incomplete precipitation. | - Allow sufficient time for crystallization. - Gently scratch the inside of the flask with a glass rod to induce crystallization. - Add a small seed crystal of pure product if available. |
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| Presence of significant impurities. | - The impurities may be acting as a eutectic mixture, lowering the melting point. Consider a preliminary purification step like a solvent wash or column chromatography to remove gross impurities. |
| Inappropriate solvent choice. | - The solvent may be too "good," preventing crystal lattice formation. Try a solvent system where the compound is less soluble. - Experiment with solvent mixtures. For example, dissolve the compound in a good solvent (like methanol or ethanol) and slowly add a poor solvent (like diethyl ether or hexanes) until turbidity is observed, then cool. |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature before placing it in a cooling bath. |
Problem 3: Persistent inorganic salt contamination (e.g., NH₄Cl).
| Possible Cause | Troubleshooting Steps |
| High water solubility of both the product and the salt. | - Recrystallization from a less polar solvent: Since inorganic salts are generally insoluble in many organic solvents, recrystallizing from a suitable organic solvent like isopropanol or an ethanol/diethyl ether mixture can be effective. Solubility of the target compound in these solvents should be tested first. - Solvent Trituration/Wash: Suspend the crude solid in a solvent in which the inorganic salt is insoluble (e.g., isopropanol, acetone) and stir for a period. The desired compound may dissolve or remain as a solid while the salt is left behind (or vice-versa depending on solubilities). Filter to separate. |
| Ammonium chloride sublimation. | - If the primary inorganic impurity is ammonium chloride, it can sometimes be removed by sublimation under vacuum, provided the target compound is stable at the required temperature. |
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific impurities and their quantities in your sample.
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Removal of Inorganic Salts by Solvent Wash
-
Place the crude, solid this compound in a flask.
-
Add a solvent in which inorganic salts are known to be poorly soluble (e.g., isopropanol or acetone). The volume should be sufficient to form a slurry.
-
Stir the slurry at room temperature for 30-60 minutes.
-
Isolate the solid by vacuum filtration.
-
Wash the collected solid with a fresh portion of the same solvent.
-
Dry the solid under vacuum.
-
Analyze the solid for purity. This method is effective if the desired compound is also sparingly soluble in the chosen solvent. If the compound is soluble, the inorganic salt will be the solid isolated.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Recrystallization Issues
Caption: Troubleshooting common issues encountered during recrystallization.
Technical Support Center: Handling Hygroscopic Amine Hydrochlorides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hygroscopic amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What makes amine hydrochlorides hygroscopic?
Amine hydrochlorides are salts that can readily absorb moisture from the atmosphere. This tendency, known as hygroscopicity, is due to the strong affinity of the salt's ions for water molecules. The electronegative chlorine atom in the hydrochloride salt, in particular, can act as a hydrogen bond acceptor, facilitating interaction with atmospheric moisture.[1][2] This can lead to issues such as clumping, degradation, and inaccurate measurements.[3][4]
Q2: How should I properly store hygroscopic amine hydrochlorides?
Proper storage is critical to maintain the integrity of hygroscopic amine hydrochlorides. They should be kept in a dry environment with controlled humidity.[5][6] Using desiccants or moisture-absorbing materials is highly recommended.[5][7] Containers should be tightly sealed to prevent exposure to air and moisture.[5] For highly sensitive materials, storage in a desiccator or a drybox with an inert atmosphere may be necessary.[8]
Q3: My amine hydrochloride has turned into a solid clump. What should I do?
Clumping is a common issue caused by moisture absorption. Before use, the material will need to be thoroughly dried. Depending on the thermal stability of your compound, you can dry it in a vacuum oven at a gentle temperature.[9] Grinding the material to a fine powder after initial drying can help expose more surface area for complete moisture removal.[7] It is crucial to handle the dried material in a low-humidity environment, such as a glovebox or a dry room, to prevent rapid reabsorption of moisture.
Q4: How can I accurately weigh a hygroscopic amine hydrochloride?
Weighing hygroscopic materials can be challenging due to their rapid moisture uptake. It is best to weigh the compound in a controlled environment with low humidity, such as a glovebox. If this is not possible, work quickly and use a weighing vessel with a lid. Weigh by difference: place the capped vial on the balance, tare it, add the compound, cap it, and record the weight. Then, dispense the required amount into your reaction vessel and re-weigh the capped vial. The difference in weight will be the amount of compound transferred.
Q5: What is the impact of absorbed moisture on my experiments?
Absorbed water can have several detrimental effects on experiments:
-
Inaccurate Stoichiometry: The measured weight of the compound will include water, leading to an underestimation of the actual amount of the amine hydrochloride and affecting reaction stoichiometry.[10]
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant or change the solvent polarity, potentially leading to side reactions or inhibiting the desired transformation.
-
Degradation: Moisture can cause hydrolysis or other degradation pathways, reducing the purity and efficacy of the starting material.[3]
-
Analytical Issues: The presence of water can interfere with analytical techniques, such as NMR spectroscopy or Karl Fischer titration, leading to inaccurate results.[11]
Troubleshooting Guide
Below are common problems encountered during the handling and use of hygroscopic amine hydrochlorides, along with recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Inaccurate weighing due to moisture absorption. | Weigh the compound in a controlled low-humidity environment (e.g., glovebox). Use the "weighing by difference" technique. Ensure the material is thoroughly dried before use. |
| Compound appears wet or sticky | Improper storage leading to significant moisture absorption. | Dry the material thoroughly using an appropriate method (e.g., vacuum oven, desiccator with a strong desiccant).[12][13] Store in a tightly sealed container with a desiccant. |
| Poor solubility in non-polar organic solvents | Amine hydrochlorides are salts and generally have low solubility in non-polar solvents. | Consider converting the hydrochloride salt to the free amine, which is typically more soluble in organic solvents.[14] This can be achieved by neutralization with a suitable base.[15][16] Alternatively, use a more polar solvent system if compatible with your reaction. |
| Difficulty in purifying the amine hydrochloride | The compound may be too soluble in common recrystallization solvents. | For recrystallization, consider using a solvent in which the salt has lower solubility, such as isopropanol or a mixture of solvents (e.g., ethanol/ether).[17] Precipitation by adding a non-polar solvent to a solution in a polar solvent can also be effective.[18] |
| The free amine is difficult to handle or unstable | Some free amines are oils, volatile, or prone to oxidation. | Working with the hydrochloride salt form often provides better stability and easier handling as a solid. For reactions requiring the free amine, it can be generated in situ by adding a base to the reaction mixture. |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Amine Hydrochloride
-
Initial Assessment: Visually inspect the material. If it is clumpy or appears damp, it requires drying.
-
Pre-Drying (for large clumps): If the material is in large, hard clumps, gently crush it into smaller pieces to increase the surface area for drying.
-
Drying Method Selection:
-
Vacuum Oven: Place the compound in a suitable container (e.g., a watch glass or a flask) and put it in a vacuum oven. Apply vacuum and heat gently. The temperature should be well below the compound's melting or decomposition point. Dry for several hours or overnight until a constant weight is achieved.
-
Desiccator: Place the compound in an open container inside a desiccator containing a strong drying agent (e.g., phosphorus pentoxide, anhydrous calcium chloride).[7][8] Allow the material to dry for an extended period (24-48 hours). This method is slower but gentler than oven drying.
-
-
Final Handling: Once dried, handle the material in a low-humidity environment (e.g., a glovebox or under a stream of dry nitrogen) to prevent moisture reabsorption. Store immediately in a tightly sealed container with a desiccant.
Protocol 2: Neutralization of an Amine Hydrochloride to the Free Amine
-
Dissolution: Dissolve the amine hydrochloride in a suitable solvent. If the free amine is expected to be soluble in an organic solvent, a biphasic system (e.g., dichloromethane and water) can be used.[15]
-
Base Addition: Add a weak base, such as sodium bicarbonate or sodium carbonate solution, dropwise while monitoring the pH with pH paper.[15] Continue adding the base until the aqueous layer is basic.
-
Extraction: If using a biphasic system, separate the organic layer containing the free amine. Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the free amine.
Visual Guides
References
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. additive-chem.com [additive-chem.com]
- 7. youtube.com [youtube.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. How To [chem.rochester.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. azom.com [azom.com]
- 12. US3972128A - Process for drying hygroscopic materials - Google Patents [patents.google.com]
- 13. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
Troubleshooting unexpected NMR peaks in thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of thiadiazoles, with a specific focus on interpreting unexpected NMR peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've obtained my ¹H NMR spectrum for a 2,5-disubstituted 1,3,4-thiadiazole synthesis, but I see unexpected peaks. What are the common culprits?
A1: Unexpected peaks in the ¹H NMR spectrum of your thiadiazole product can arise from several sources. Here's a systematic guide to identifying them:
-
Residual Solvents: Common laboratory solvents used during synthesis and purification are a frequent source of extraneous peaks.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of signals corresponding to your initial reagents.
-
Side Products: Depending on your synthetic route, various side reactions can occur, leading to isomeric impurities or other unexpected structures.
-
Degradation Products: Thiadiazole rings can be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperatures).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected ¹H NMR peaks.
Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for thiadiazole protons and carbons?
A2: The chemical shifts for thiadiazole ring protons and carbons are influenced by the substituents on the ring. However, some general ranges can be expected.
Table 1: Typical ¹H NMR Chemical Shifts for 1,3,4-Thiadiazole Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| Thiadiazole Ring Proton (C-H) | 8.5 - 10.0 | Highly dependent on substituents. Electron-withdrawing groups will shift the peak downfield. |
| Protons on Substituents | Variable | Dependent on the specific substituent. Aromatic protons typically appear between 7.0 and 8.5 ppm.[1][2] |
| N-H Protons | 9.9 - 13.0 | Often broad; position is concentration and solvent dependent.[1][2][3] |
Table 2: Typical ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazole Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| Thiadiazole Ring Carbons (C2 & C5) | 155 - 170 | These carbons are typically deshielded.[1][2][4] |
| Carbons on Substituents | Variable | Dependent on the specific substituent. |
Note: These are general ranges, and significant variations can occur. It is always best to compare your spectra with literature values for similar compounds.[5][6][7][8][9]
Q3: My reaction to form a 2-amino-1,3,4-thiadiazole from a thiosemicarbazide seems to have stalled or failed. What are some common reasons for this?
A3: The cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazoles is a common and crucial step. Failure in this stage can often be attributed to the following:
-
Inefficient Dehydrating Agent: This reaction is a dehydrative cyclization. The choice and amount of the dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, polyphosphoric acid) are critical.[10]
-
Suboptimal Reaction Temperature: Many of these cyclizations require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
-
Poor Quality Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid can interfere with the reaction.
-
Solubility Issues: Poor solubility of the starting materials in the reaction solvent can hinder the reaction.[10]
Troubleshooting Logic:
Caption: Key factors to investigate in a failed thiadiazole cyclization.
Key Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
This protocol is adapted from a common synthetic route.[4]
-
Reaction Setup: In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride (POCl₃) at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (1 equivalent) to the mixture.
-
Heating: Heat the resulting mixture to 80-90 °C for one hour with continuous stirring.
-
Quenching: Carefully cool the reaction mixture in an ice bath and slowly add water.
-
Reflux: Reflux the resulting suspension for 4 hours.
-
Basification and Isolation: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution. The precipitate is then collected by filtration, washed with water, and can be further purified by recrystallization.[4][11]
Experimental Workflow Diagram:
Caption: A typical experimental workflow for 2-amino-1,3,4-thiadiazole synthesis.
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your purified thiadiazole derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to the good solubility of many thiadiazole derivatives.[3]
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments like HSQC and HMBC for full structural elucidation.[12]
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
Avoiding dimer formation in thiadiazole reactions
Technical Support Center: Thiadiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dimer formation during thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of thiadiazole synthesis, and why is it a problem?
A1: Dimer formation is a common side reaction where two molecules of a reactant or intermediate combine to form an unwanted dimeric byproduct. In thiadiazole synthesis, this often involves the self-condensation of starting materials like thiosemicarbazide or the reaction of an intermediate with another starting material molecule. This side reaction reduces the yield of the desired thiadiazole product and complicates the purification process due to the presence of multiple products in the reaction mixture.[1]
Q2: What are the primary causes of dimer formation in 1,3,4-thiadiazole synthesis?
A2: Dimer formation is often attributed to several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can favor the dimerization pathway.
-
Inappropriate Reagents: The choice of cyclizing or dehydrating agent is critical. Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used, but their concentration and the reaction temperature must be carefully controlled.[2][3]
-
Reactive Intermediates: Highly reactive intermediates formed during the reaction can react with each other or with starting materials before the desired cyclization occurs.
-
Stoichiometry: Incorrect molar ratios of reactants can leave an excess of one starting material, increasing the likelihood of self-condensation or reaction with intermediates.[4]
Q3: Can the choice of starting materials influence the likelihood of dimer formation?
A3: Yes, the structure of the starting materials, such as the carboxylic acid and thiosemicarbazide derivatives, can play a significant role. Steric hindrance around the reactive sites can sometimes suppress dimerization. Conversely, certain electronic properties of the substituents might enhance the reactivity of intermediates in a way that promotes dimer formation.
Troubleshooting Guides
This section addresses specific issues related to dimer formation and offers potential solutions.
Issue 1: Significant Dimer Byproduct Observed on TLC/LC-MS Analysis
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a major spot/peak corresponding to the expected mass of a dimer, alongside the desired product.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can increase the rate of side reactions, including dimerization. Run a temperature optimization study to find the ideal balance between reaction rate and selectivity. |
| Incorrect Reactant Concentration | Employ high dilution conditions. By reducing the concentration of reactants, the probability of intermolecular reactions (dimerization) is decreased relative to the desired intramolecular cyclization. |
| Sub-optimal Dehydrating Agent | The choice and amount of dehydrating agent are crucial for driving the cyclization forward.[2] If using strong acids like H₂SO₄ or PPA, ensure the stoichiometry is correct. Consider alternative cyclizing agents like phosphorus oxychloride (POCl₃) or methanesulfonic acid, which may offer better selectivity for certain substrates.[3] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Extended reaction times can lead to the degradation of the desired product or the formation of byproducts, including dimers. Quench the reaction as soon as the starting material is consumed. |
Issue 2: Low Yield of Desired Thiadiazole and a Complex Mixture of Byproducts
-
Symptom: The isolated yield of the target thiadiazole is low, and the crude product shows multiple spots on TLC, making purification difficult.
-
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Competitive Side Reactions | Besides dimerization, other side reactions like the formation of 1,3,4-oxadiazoles can occur.[5] This is more likely if the cyclizing agent is not selective. Changing the cyclizing agent (e.g., from PPA to POCl₃) can sometimes favor the formation of the thiadiazole over the oxadiazole. |
| Order of Reagent Addition | The order in which reactants are added can influence the reaction pathway. For instance, pre-forming an intermediate by reacting the carboxylic acid and thiosemicarbazide before adding the cyclizing agent might reduce the chance of thiosemicarbazide self-dimerization. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can lead to the hydrolysis of intermediates and promote unwanted side reactions.[5][6] |
Experimental Protocols
Protocol: Minimizing Dimer Formation in the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is a general guideline for the cyclization of a carboxylic acid with thiosemicarbazide using phosphorus oxychloride (POCl₃), a method often effective in minimizing byproducts.
Materials:
-
Substituted Carboxylic Acid (1.0 mmol)
-
Thiosemicarbazide (1.1 mmol)
-
Phosphorus Oxychloride (POCl₃) (3.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
To a stirred suspension of the carboxylic acid (1.0 mmol) and thiosemicarbazide (1.1 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mmol) dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Gently reflux the mixture and monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture back to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The precipitated solid product is then collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Cyclizing Agent on Product Yield and Dimer Formation
The following table summarizes hypothetical, yet representative, results from a study optimizing the synthesis of a generic 2-amino-5-aryl-1,3,4-thiadiazole, showing how the choice of cyclizing agent can impact the yield and the formation of the dimer byproduct.
| Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Dimer Byproduct (%) |
| Conc. H₂SO₄ | 100 | 4 | 55 | 25 |
| Polyphosphoric Acid (PPA) | 120 | 3 | 65 | 15 |
| Phosphorus Oxychloride (POCl₃) | 80 (reflux) | 3 | 85 | <5 |
| Methanesulfonic Acid | 90 | 5 | 78 | <10 |
Note: The data presented are illustrative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting thiadiazole reactions.
Caption: Reaction pathways leading to the desired thiadiazole and the undesired dimer.
Caption: Troubleshooting workflow for addressing dimer formation in thiadiazole synthesis.
References
Technical Support Center: Catalyst Deactivation in 1,2,4-Thiadiazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the synthesis of 1,2,4-thiadiazoles. The resources are tailored for researchers, scientists, and professionals in drug development to help identify, mitigate, and resolve issues related to catalyst performance and longevity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in 1,2,4-thiadiazole synthesis?
A1: Catalyst deactivation in these syntheses primarily stems from three sources:
-
Poisoning: This is the most common issue. The sulfur and nitrogen atoms in the reactants (e.g., thioamides, isothiocyanates), the 1,2,4-thiadiazole product itself, or reaction intermediates can act as poisons.[1][2] These molecules can strongly adsorb to and block the active sites of metal catalysts, reducing their effectiveness.[3]
-
Fouling/Coking: Undesired side reactions can produce polymeric or carbonaceous deposits (coke) that physically block catalyst pores and active sites.[4]
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Leaching/Sintering: In heterogeneous catalysis, the active metal component may leach from the support into the reaction mixture. Alternatively, at high temperatures, small metal particles can agglomerate into larger, less active ones (sintering).[4]
Q2: Which types of catalysts are most susceptible to deactivation in this context?
A2: Transition metal catalysts, particularly those based on palladium (Pd), are highly susceptible to poisoning by sulfur-containing compounds.[1][5] Nitrogen-containing heterocycles are also known to be potent poisons for many metal catalysts.[1][2] While heterogeneous catalysts are designed for recovery and reuse, they can suffer from deactivation over multiple cycles.[5]
Q3: How can I determine if my catalyst is deactivating?
A3: Signs of catalyst deactivation include:
-
A noticeable decrease in reaction rate or a need for longer reaction times.
-
A significant drop in product yield over subsequent recycling experiments.
-
Changes in product selectivity, leading to the formation of more byproducts.
-
Visual changes to the catalyst, such as a change in color, which might indicate coking.
Q4: Is catalyst deactivation always irreversible?
A4: Not always. The reversibility depends on the deactivation mechanism.
-
Poisoning can be reversible if the poison can be removed from the active site, often through thermal treatment or washing. However, strong chemisorption can lead to irreversible poisoning.[3]
-
Fouling by coke is often reversible through controlled oxidation (burning off the coke) in a process called regeneration.[4]
-
Sintering and significant leaching are generally considered irreversible forms of deactivation.[4]
Troubleshooting Guide
Problem 1: My reaction yield has dropped significantly after the first catalyst run.
-
Possible Cause: Catalyst poisoning by reactants, products, or byproducts. The active sites are being progressively blocked with each cycle. Another possibility is the leaching of the active metal from the support.
-
Troubleshooting Steps:
-
Confirm Poisoning: Analyze the filtrate from your reaction for traces of the catalyst metal (e.g., using ICP-MS) to check for leaching.
-
Modify Reaction Conditions: Try lowering the reaction temperature to reduce the rate of side reactions that might be creating poisons or coke.
-
Purify Reactants: Ensure all starting materials and solvents are free from impurities, as even trace amounts of substances like water or other sulfur compounds can be detrimental.[6]
-
Attempt Regeneration: If you are using a heterogeneous catalyst, attempt a regeneration protocol (see Experimental Protocols section).
-
Consider a More Robust Catalyst: Explore alternative catalysts known for higher stability, such as certain "green" heterogeneous catalysts or biocatalysts, which can exhibit high turnover numbers.[7][8]
-
Problem 2: The reaction is very slow and does not proceed to completion, even with a fresh catalyst.
-
Possible Cause: Strong inherent inhibition or poisoning by the heterocyclic substrate or the 1,2,4-thiadiazole product itself. The catalyst's active sites may be blocked as soon as the reaction begins.[2]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a diagnostic step, try increasing the catalyst loading to see if the reaction rate improves. This can help overcome a certain threshold of poisoning.
-
Use a Catalyst-Free Method: Many synthetic routes for 1,2,4-thiadiazoles do not require metal catalysts and instead use reagents like iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), or hydrogen peroxide.[9][10]
-
Switch to Biocatalysis: Enzyme-mediated strategies, such as those using vanadium-dependent haloperoxidases, can be highly effective and operate under mild conditions, avoiding some of the pitfalls of traditional metal catalysis.[11][12]
-
Problem 3: I am observing a change in product selectivity over time, with more byproducts forming in later runs.
-
Possible Cause: Non-uniform poisoning of catalyst active sites. The poison may preferentially bind to certain types of active sites, leaving others that favor different reaction pathways open. This alters the catalyst's selectivity.
-
Troubleshooting Steps:
-
Characterize Byproducts: Identify the structure of the major byproducts. This can provide clues about the alternative reaction pathways being favored by the partially poisoned catalyst.
-
Implement a Regeneration Protocol: A full regeneration of the catalyst can restore the original distribution of active sites and, therefore, the initial selectivity.
-
Explore Selective Poisoning (Advanced): In some cases, intentional and controlled poisoning can be used to enhance selectivity for a desired product by deactivating sites that lead to byproduct formation, similar to the principle behind Lindlar's catalyst.[1]
-
Visualizations
Caption: General mechanism of catalyst poisoning by sulfur-containing heterocycles.
Caption: Troubleshooting workflow for decreased catalyst performance.
Caption: Experimental workflow for a typical heterogeneous catalyst regeneration cycle.
Data Presentation
Quantitative data from literature demonstrates how catalyst performance can degrade or vary.
Table 1: Example of Heterogeneous Catalyst Performance Decline
This table illustrates the rapid deactivation of a Pd/C catalyst used in the synthesis of N-heterocycles, a process with similar deactivation challenges.[5]
| Recycle Run | Conversion (%) |
| 1 | 100 |
| 2 | 20 |
| 3 | < 5 |
Table 2: Performance of a Biocatalyst in 1,2,4-Thiadiazole Synthesis
This table shows the high efficiency of a vanadium-dependent haloperoxidase (VHPO) biocatalyst, indicated by yield and Total Turnover Number (TTN), which reflects the number of product molecules formed per molecule of catalyst before deactivation.[8][11]
| Substrate (Thioamide) | Product Yield (%) | Total Turnover Number (TTN) |
| 4-Methylthiobenzamide | 81 | 3240 |
| 4-tert-Butylthiobenzamide | 91 | 3640 |
| 4-Fluorothiobenzamide | 85 | 3400 |
| 4-Chlorothiobenzamide | 71 | 2840 |
| 4-Bromothiobenzamide | 52 | 2080 |
| Morpholine-4-carbothioamide | 86 | 3440 |
Experimental Protocols
Protocol 1: Testing Catalyst Recyclability and Stability
Objective: To quantify the performance of a heterogeneous catalyst over multiple reaction cycles.
Methodology:
-
Initial Reaction: Set up the synthesis of the target 1,2,4-thiadiazole using the standard procedure. Record the initial mass of the catalyst.
-
Work-up & Analysis (Run 1): Upon completion, cool the reaction mixture. Separate the catalyst from the liquid phase via filtration or centrifugation.
-
Catalyst Recovery: Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a volatile solvent like acetone) to remove residual products and reactants. Dry the catalyst thoroughly under vacuum or in a low-temperature oven.
-
Quantify Yield (Run 1): Isolate the product from the filtrate and determine the yield for the first run.
-
Subsequent Runs: Reuse the recovered and dried catalyst for a subsequent reaction run under identical conditions (same scale, temperature, and reaction time).
-
Repeat: Repeat steps 2-5 for the desired number of cycles (typically 3-5).
-
Data Analysis: Plot the product yield as a function of the run number to visualize the rate of deactivation.
Protocol 2: General Protocol for Regenerating a Heterogeneous Catalyst via Oxidative Treatment
Objective: To remove poisoning species (e.g., sulfur) and coke deposits from a deactivated heterogeneous catalyst. This protocol is adapted from general procedures for catalysts poisoned by sulfur heterocycles.[13]
Materials:
-
Deactivated heterogeneous catalyst
-
Tube furnace or similar reactor capable of high temperatures and controlled gas flow
-
Inert gas (Nitrogen, Argon)
-
Oxidizing gas (Air, or a dilute mixture of O₂ in N₂)
-
Reducing gas (if required, e.g., a dilute mixture of H₂ in N₂)
Methodology:
-
Loading: Place the dried, deactivated catalyst into the reactor.
-
Inert Purge: Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under a steady flow of inert gas to remove any volatile, non-sulfur compounds.
-
Oxidative Treatment (Calcination):
-
Gradually introduce a controlled flow of the oxidizing gas into the reactor.
-
Slowly ramp the temperature to the target regeneration temperature (this can range from 400-800 °C, depending on the catalyst support and metal).
-
Hold at the target temperature for a specified period (e.g., 2-4 hours) to ensure complete combustion of poisons and coke.
-
-
Reduction (if necessary):
-
After oxidation, the active metal may be in an oxidized state (e.g., PdO). If the active form is the reduced metal, a reduction step is required.
-
Cool the reactor slightly and purge thoroughly with inert gas to remove all oxygen.
-
Introduce the reducing gas mixture and heat to an appropriate temperature to reduce the metal oxides back to their active metallic state.
-
-
Cooling: Cool the catalyst to room temperature under a continuous flow of inert gas.
-
Activity Testing: Test the activity of the regenerated catalyst using the baseline reaction conditions (as in Protocol 1) to determine the extent of activity recovery.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Novel Triazolo-Thiadiazoles from Heterogeneous “Green” Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles | MDPI [mdpi.com]
- 11. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1,2,4-Thiadiazol-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 1,2,4-Thiadiazol-5-amine hydrochloride, a key heterocyclic compound with significant potential in pharmaceutical development. This document outlines objective comparisons with alternative thiadiazole isomers and provides detailed experimental protocols and supporting data to aid researchers in their analytical workflows.
Introduction
This compound is a member of the thiadiazole family of heterocyclic compounds, which are recognized for their diverse biological activities. Accurate and robust analytical characterization is paramount for ensuring the identity, purity, and quality of this compound in research and development settings. This guide explores the application of key analytical techniques, including spectroscopy (NMR, FT-IR), mass spectrometry, and chromatography (HPLC), for the comprehensive characterization of this compound and compares its analytical data with that of two common isomers: 5-Amino-1,3,4-thiadiazole-2-thiol and 3-Amino-1,2,4-thiadiazole.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its isomers, providing a clear comparison of their characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 8.4 (s, 1H, CH), 9.5 (br s, 2H, NH₂) | ~170 (C=N), ~155 (C-NH₂) |
| 5-Amino-1,3,4-thiadiazole-2-thiol | DMSO-d₆ | 7.33 (s, 2H, NH₂), 13.5 (s, 1H, SH) | ~176 (C=S), ~158 (C-NH₂) |
| 3-Amino-1,2,4-thiadiazole | DMSO-d₆ | 7.9 (s, 1H, CH), 6.5 (br s, 2H, NH₂) | ~175 (C-NH₂), ~150 (C=N) |
Table 2: FT-IR Spectral Data (Key Peaks)
| Compound | N-H Stretching (cm⁻¹) | C=N Stretching (cm⁻¹) | C-S Stretching (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound | 3300-3100 (broad) | ~1640 | ~700 | ~1550 (N-H bending) |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 3300-3100 | ~1620 | ~710 | ~2600 (S-H stretching), ~1300 (C=S stretching)[1] |
| 3-Amino-1,2,4-thiadiazole | 3400-3200 | ~1650 | ~690 | ~1560 (N-H bending) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1,2,4-Thiadiazol-5-amine (free base) | EI | 101[2] | 74, 59, 46, 43[2] |
| 5-Amino-1,3,4-thiadiazole-2-thiol | ESI- | 132 (M-H)⁻ | 101, 74, 60 |
| 3-Amino-1,2,4-thiadiazole | EI | 101 | 74, 58, 43 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of the signals.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure through fragmentation analysis.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For EI, the sample is typically heated to vaporization. For ESI, the sample is dissolved in a suitable solvent and infused or injected via an HPLC system.
-
Ionization: Ionize the sample using the chosen method (EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify its amount.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer (e.g., ammonium formate or phosphate buffer) to control the pH.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., based on the UV-Vis spectrum of the compound).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Determine the retention time of the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the purity of the sample by the area percentage method.
-
Quantify the analyte in the sample using the calibration curve.
-
Workflow and Logical Relationships
The characterization of this compound follows a logical progression of analytical techniques to confirm its identity, structure, and purity.
Caption: Workflow for the analytical characterization of this compound.
The following diagram illustrates the relationship between the different analytical methods and the information they provide for a comprehensive characterization.
Caption: Interrelationship of analytical methods for compound characterization.
References
A Comparative Guide to the Quality Control of 1,2,4-Thiadiazol-5-amine HCl and its Alternatives for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and purity of starting materials and intermediates are paramount to ensuring the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API). 1,2,4-Thiadiazol-5-amine hydrochloride is a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of the key quality control parameters for 1,2,4-Thiadiazol-5-amine HCl and two common alternatives, Guanidine Hydrochloride and Aminoguanidine Hydrochloride. The selection of an appropriate starting material is often guided by its physicochemical properties, impurity profile, and the analytical methods available for its quality assessment.
Comparison of Key Quality Control Parameters
The following tables summarize the critical quality control specifications for 1,2,4-Thiadiazol-5-amine HCl and its alternatives. Data for 1,2,4-Thiadiazol-5-amine HCl is compiled from typical supplier specifications for the free base and general quality attributes of amine hydrochloride salts, while information for the alternatives is sourced from publicly available pharmacopoeial monographs and supplier documentation.
Table 1: General and Physicochemical Properties
| Parameter | 1,2,4-Thiadiazol-5-amine HCl | Guanidine Hydrochloride | Aminoguanidine Hydrochloride |
| CAS Number | 152513-91-2[1] | 50-01-1 | 1937-19-5 |
| Molecular Formula | C₂H₄ClN₃S[1] | CH₆ClN₃ | CH₇ClN₄ |
| Molecular Weight | 137.61 g/mol | 95.53 g/mol | 110.55 g/mol [2] |
| Appearance | White to off-white solid | White crystalline powder | White to almost white powder or crystals |
| Melting Point | 166-169 °C[1] | ~185 °C (decomposes) | 161-167 °C |
| Solubility | Soluble in water | Freely soluble in water and alcohol | Soluble in water[2] |
Table 2: Purity and Impurity Specifications
| Parameter | 1,2,4-Thiadiazol-5-amine HCl | Guanidine Hydrochloride (USP)[3] | Aminoguanidine Hydrochloride |
| Assay (Purity) | ≥97% (based on free base) | 99.5% - 101.0% (on dried basis)[3] | >99.0% (Titration)[4] or ≥98%[2] |
| Loss on Drying | Not specified (general expectation <1%) | ≤1.0% | Not specified |
| Residue on Ignition | Not specified (general expectation <0.1%) | ≤0.1% | <0.20%[4] |
| Heavy Metals | Not specified (general expectation <20 ppm) | Not specified | Not specified |
| Specific Impurities | Not specified | Limit of Nitrate, Chloride and Sulfate[3] | Iron (Fe) <6ppm, Free Acid <0.50%[4] |
Experimental Protocols for Key Analytical Techniques
The quality of these amine hydrochlorides is typically assessed using a combination of chromatographic and spectroscopic techniques. Below are representative methodologies for these key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the amine hydrochloride and to detect and quantify any related substances or impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). For amine hydrochlorides, an acidic mobile phase is often employed to ensure good peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a suitable solvent.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to that of a reference standard of known purity. Impurities are quantified based on their peak areas relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
Objective: To confirm the chemical structure of the compound.
Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the expected structure of the amine hydrochloride. For hydrochloride salts, the presence of an acidic proton on a nitrogen atom may be observed, often as a broad signal.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
Objective: To obtain a characteristic infrared spectrum of the compound for identification purposes.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹). The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule and can be compared to a reference spectrum. For amine hydrochlorides, characteristic N-H stretching and bending vibrations will be prominent.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quality control of an amine hydrochloride raw material.
Caption: Quality Control Workflow for Amine Hydrochloride Raw Material.
Signaling Pathway Context (Illustrative Example)
While not a direct quality control parameter, understanding the biological context of a molecule can be important. For instance, thiadiazole derivatives are often investigated as inhibitors of various signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a thiadiazole-based inhibitor might act.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
References
A Comparative Guide to HPLC Analysis of 1,2,4-Thiadiazole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures in the synthesis of 1,2,4-thiadiazoles. The focus is on providing objective performance comparisons and supporting experimental data to aid researchers in selecting the optimal analytical method for their specific needs.
Introduction
The synthesis of 1,2,4-thiadiazole derivatives is a crucial area of research in medicinal chemistry due to their diverse pharmacological activities. Monitoring the progress of these reactions and assessing the purity of the final products requires robust and reliable analytical methods. HPLC is a powerful technique for this purpose, offering high resolution and sensitivity for the separation and quantification of starting materials, intermediates, the final product, and any potential byproducts.
This guide focuses on a common synthetic route to 3,5-disubstituted-1,2,4-thiadiazoles: the oxidative cyclization of an amidine with a thioamide. For the purpose of this comparison, we will consider the reaction of benzamidine with thiobenzamide to form 3,5-diphenyl-1,2,4-thiadiazole. The primary analytical challenge lies in the effective separation of the nonpolar product from the more polar starting materials and potential nonpolar byproducts.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the expected performance of three different reversed-phase HPLC methods for the separation of key components in a typical 3,5-diphenyl-1,2,4-thiadiazole reaction mixture. The retention times are estimated based on the polarity of the compounds and typical behavior in reversed-phase chromatography.
| Compound | Method A: Isocratic | Method B: Gradient | Method C: Alternative Organic Modifier |
| Benzamidine | ~ 2.5 min | ~ 3.0 min | ~ 2.8 min |
| Thiobenzamide | ~ 4.0 min | ~ 5.5 min | ~ 4.5 min |
| 3,5-Diphenyl-1,2,4-thiadiazole | ~ 12.0 min | ~ 10.0 min | ~ 11.0 min |
| 2,4,6-Triphenyl-1,3,5-triazine (byproduct) | ~ 15.0 min | ~ 11.5 min | ~ 14.0 min |
| Resolution (Product/Thiobenzamide) | Good | Excellent | Good |
| Run Time | ~ 18 min | ~ 15 min | ~ 17 min |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
Method A: Isocratic Elution
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Run Time: 18 minutes
Method B: Gradient Elution
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
Method C: Alternative Organic Modifier
-
Column: C8, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: 70:30 (v/v) Methanol:Water with 0.1% Phosphoric Acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 35 °C
-
Run Time: 17 minutes
Method Comparison and Rationale
-
Method A (Isocratic) is a simple and robust method suitable for routine analysis where baseline separation of the main components is sufficient. Its longer run time might be a drawback for high-throughput screening.
-
Method B (Gradient) offers superior resolution and a shorter run time compared to the isocratic method. This is particularly advantageous for complex reaction mixtures containing impurities with a wide range of polarities. The gradient allows for a more efficient elution of late-eluting, nonpolar compounds like the 1,2,4-thiadiazole product and potential triazine byproduct.
-
Method C (Alternative Modifier) demonstrates the use of methanol as the organic modifier and a C8 stationary phase. Methanol can offer different selectivity compared to acetonitrile for certain aromatic compounds. The use of phosphoric acid as a modifier can also influence the retention and peak shape of the basic benzamidine. This method provides an alternative when optimal separation is not achieved with acetonitrile-based mobile phases.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of a 1,2,4-thiadiazole reaction mixture.
Caption: Logical relationship of key parameters in HPLC method selection for optimal performance.
Mass Spectrometry in the Analysis of 1,2,4-Thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents. Its presence in numerous biologically active compounds necessitates robust and reliable analytical methodologies for structural elucidation, quantification, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a cornerstone technique in the analysis of 1,2,4-thiadiazole derivatives, offering unparalleled sensitivity and specificity. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their drug discovery and development endeavors.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The selection of an analytical technique for the characterization and quantification of 1,2,4-thiadiazole derivatives is contingent on the specific requirements of the study, including the need for structural information, sensitivity, and sample throughput. While LC-MS/MS is often the gold standard, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offer complementary advantages.
| Feature | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Sensitivity | Very High (pg-ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Selectivity | Very High | Moderate to High | High |
| Structural Information | Molecular weight and fragmentation patterns | Retention time and UV spectrum | Detailed molecular structure and connectivity |
| Quantitative Capability | Excellent linearity and accuracy | Good linearity and accuracy | Quantitative (qNMR) but less sensitive |
| Sample Throughput | High | High | Low |
| Matrix Effects | Can be significant | Less prone to matrix effects | Minimal matrix effects |
| Cost & Complexity | High | Moderate | High |
Key Takeaways:
-
LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity for the quantification of 1,2,4-thiadiazole derivatives in complex biological matrices.[1][2][3][4]
-
HPLC-UV offers a cost-effective and robust alternative for routine analysis and quality control of bulk substances or formulated products where high sensitivity is not a primary concern.[2][5][6][7]
-
NMR Spectroscopy is indispensable for the definitive structural elucidation of novel 1,2,4-thiadiazole derivatives and for isomer differentiation, providing detailed information about the molecular framework that mass spectrometry alone cannot offer.[8][9][10]
Mass Spectrometry Analysis of 1,2,4-Thiadiazole Derivatives
Mass spectrometry provides critical information about the molecular weight and structure of 1,2,4-thiadiazole derivatives through the analysis of their fragmentation patterns. The choice of ionization technique, primarily Electrospray Ionization (ESI) or Electron Ionization (EI), significantly influences the fragmentation pathways.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile 1,2,4-thiadiazole derivatives, which are common in pharmaceutical development. It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.
Common ESI-MS/MS Fragmentation Patterns of 1,2,4-Thiadiazole Derivatives:
The fragmentation of the 1,2,4-thiadiazole ring is heavily influenced by the nature and position of its substituents. However, some general fragmentation pathways have been observed.
| Precursor Ion | Major Fragment Ions | Description | Reference |
| Substituted 1,2,4-Thiadiazole [M+H]+ | [R1-C≡N]+, [R2-C≡S]+ | Cleavage of the N-S and C-S bonds of the thiadiazole ring. | N/A |
| [M+H]+ | [M+H - R1CN]+ | Loss of the substituent at position 3 as a nitrile. | N/A |
| [M+H]+ | [M+H - R2]+ | Loss of the substituent at position 5. | [8] |
| 3-Aryl-5-amino-1,2,4-thiadiazole [M+H]+ | [Ar-C≡N-NH2]+ | Cleavage of the thiadiazole ring with charge retention on the fragment containing the aryl and amino groups. | N/A |
Note: The fragmentation patterns are highly dependent on the specific substituents and the collision energy used.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a general framework for the quantitative analysis of a 1,2,4-thiadiazole derivative in human plasma, based on validated methods for similar heterocyclic compounds.[1][3][4][11]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Multiple Reaction Monitoring (MRM): Monitor the precursor ion to product ion transitions for the analyte and the internal standard. Collision energies and other compound-specific parameters should be optimized for each 1,2,4-thiadiazole derivative.
Comparison with Other Analytical Techniques
HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of pharmaceuticals.
Advantages:
-
Lower cost and complexity compared to LC-MS.
-
Robust and reliable for routine analysis.
Disadvantages:
-
Lower sensitivity and selectivity compared to LC-MS.[5][6][7]
-
Provides limited structural information.
-
May require more extensive method development for complex matrices.
Typical HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) of the 1,2,4-thiadiazole derivative.
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.
Advantages:
-
Provides detailed structural information, including connectivity and stereochemistry.[9][10]
-
Essential for the characterization of novel compounds and the differentiation of isomers.[9][12]
-
Non-destructive technique.
Disadvantages:
-
Low sensitivity, requiring larger sample amounts.
-
Low throughput.
-
High cost and complexity of instrumentation.
Typical NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Experiments: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the complete structure of the 1,2,4-thiadiazole derivative.
Visualizing Analytical Workflows and Pathways
To facilitate a clearer understanding of the analytical processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for LC-MS/MS analysis and a generalized fragmentation pathway for 1,2,4-thiadiazole derivatives.
Caption: A typical experimental workflow for the quantitative analysis of a 1,2,4-thiadiazole derivative in a biological matrix using LC-MS/MS.
Caption: A generalized representation of the fragmentation pathways of a substituted 1,2,4-thiadiazole derivative under ESI-MS/MS conditions.
References
- 1. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Isomers for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between heterocyclic isomers is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 1,2,4-thiadiazole and 1,3,4-thiadiazole, two prominent five-membered heterocyclic compounds containing sulfur and two nitrogen atoms. While sharing the same molecular formula (C₂H₂N₂S), their distinct atomic arrangements lead to significant differences in their physicochemical properties, synthetic routes, and, most importantly, their biological activities.
Thiadiazoles are a class of aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their derivatives have been explored for a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][3][4][5] The two most extensively studied isomers are 1,2,4-thiadiazole and 1,3,4-thiadiazole.[1] The arrangement of the heteroatoms in the ring influences the electron distribution, which in turn affects the molecule's ability to interact with biological targets.[6]
Structural and Physicochemical Properties
The fundamental difference between the two isomers lies in the relative positions of the nitrogen and sulfur atoms within the five-membered ring. In 1,2,4-thiadiazole, the sulfur atom is positioned between a nitrogen and a carbon atom, while in 1,3,4-thiadiazole, the sulfur atom is flanked by two carbon atoms, and the two nitrogen atoms are adjacent. This seemingly minor structural variance has a profound impact on their electronic properties, stability, and reactivity.
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Molecular Formula | C₂H₂N₂S[7] | C₂H₂N₂S[8] |
| Molar Mass | 86.11 g/mol [9] | 86.11 g/mol [9] |
| Systematic Name | 1,2,4-Thiadiazole[7] | 1,3,4-Thiadiazole[8] |
| CAS Number | 288-92-6[9] | 289-06-5[9] |
| Aromaticity | Aromatic[1] | Aromatic[1] |
Synthesis Strategies
The synthetic pathways to these isomeric rings are distinct, reflecting their different structural arrangements.
1,2,4-Thiadiazole Synthesis: Common methods for the synthesis of the 1,2,4-thiadiazole ring often involve oxidative cyclization reactions.[1][10] One prevalent approach is the oxidative dimerization of thioamides.[4] Other methods include the reaction of amidines with dithioesters or aryl isothiocyanates, followed by intramolecular dehydrogenative N-S bond formation.[10] Transition-metal-free syntheses have also been developed, for example, using iodine-mediated oxidative C-N and N-S bond formations.[10]
1,3,4-Thiadiazole Synthesis: The synthesis of the 1,3,4-thiadiazole core frequently starts from thiosemicarbazide or its derivatives.[2][11] Cyclization of thiosemicarbazides with various reagents like carboxylic acids, acid chlorides, or anhydrides is a widely used strategy.[12] Another common route involves the reaction of acyl hydrazides with a sulfurizing agent like Lawesson's reagent.[13]
Comparative Biological Activities
While both isomers exhibit a broad spectrum of biological activities, the 1,3,4-thiadiazole scaffold has been more extensively investigated and has shown particularly promising results in various therapeutic areas.[2][14]
Antimicrobial Activity
Derivatives of both isomers have been reported to possess antibacterial and antifungal properties. The 1,3,4-thiadiazole ring is a component of several clinically used antimicrobial agents.[15]
| Compound Class | Isomer | Target Organisms | Reported Activity |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | 1,3,4 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity.[11] |
| 3,5-Disubstituted-1,2,4-thiadiazoles | 1,2,4 | Various bacteria and fungi | Reported antimicrobial properties.[1][16] |
Anticancer Activity
The anticancer potential of both thiadiazole isomers is a major focus of research. The 1,3,4-thiadiazole moiety is considered a versatile pharmacophore for the development of new anticancer agents, partly due to its role as a bioisostere of pyrimidine, a key component of nucleic acids.[6][17]
| Compound Class | Isomer | Cancer Cell Lines | Reported Activity |
| 1,3,4-Thiadiazole-based compounds | 1,3,4 | Breast cancer (MCF-7), Colon cancer (Colo-205), Lung cancer (A549), Ovarian cancer (A2780) | Moderate to potent anticancer efficacy.[4][5] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | 1,2,4 | Breast cancer (MCF-7, MDA MB-231), Lung cancer (A549), Prostate cancer (DU-145) | Moderate to excellent anticancer activity.[18] |
Other Biological Activities
Both isomers have been explored for a range of other pharmacological effects.
-
1,2,4-Thiadiazole derivatives have shown potential as cyclooxygenase inhibitors, human leukemia cell line inhibitors, and anticonvulsants.[18]
-
1,3,4-Thiadiazole derivatives are widely recognized for their anti-inflammatory, analgesic, antitubercular, and diuretic activities.[2][19]
Experimental Protocols
To provide a framework for comparative studies, below are generalized experimental protocols for assessing key biological activities.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial twofold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test thiadiazole derivatives are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours.
-
Data Analysis: The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conclusion
Both 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers serve as valuable scaffolds in medicinal chemistry. The existing body of research suggests that 1,3,4-thiadiazole derivatives have been more extensively explored and have demonstrated a broader range of potent biological activities, particularly in the antimicrobial and anticancer domains.[2][5][14] However, the 1,2,4-thiadiazole isomer also presents significant therapeutic potential that warrants further investigation.[3][18] The choice of isomer for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and synthesis of novel thiadiazole-based therapeutic agents.
References
- 1. isres.org [isres.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,4-Thiadiazole | C2H2N2S | CID 6451464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole | C2H2N2S | CID 119391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
A Comparative Spectroscopic Guide to Thiadiazole Regioisomers
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive comparison of the spectroscopic differences between four key regioisomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside mass spectrometry fragmentation patterns, this document serves as a valuable resource for the structural elucidation and differentiation of these important heterocyclic scaffolds.
The arrangement of nitrogen and sulfur atoms within the five-membered thiadiazole ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of each isomer. Understanding these distinct spectral fingerprints is crucial for the unambiguous identification of these compounds in various research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent (unsubstituted) thiadiazole regioisomers. It is important to note that substituent effects can significantly alter these values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of molecules. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is distinct for each thiadiazole isomer.
Table 1: ¹H NMR Chemical Shifts (δ) of Thiadiazole Regioisomers
| Isomer | H-3 | H-4 | H-5 | Solvent |
| 1,2,3-Thiadiazole | - | 8.52 (d) | 9.15 (d) | CDCl₃ |
| 1,2,4-Thiadiazole | 8.75 (s) | - | 8.25 (s) | Not Specified |
| 1,2,5-Thiadiazole | 8.61 (s) | 8.61 (s) | - | Not Specified[1] |
| 1,3,4-Thiadiazole | 9.28 (s) | - | 9.28 (s) | Not Specified |
Table 2: ¹³C NMR Chemical Shifts (δ) of Thiadiazole Regioisomers
| Isomer | C-3 | C-4 | C-5 | Solvent |
| 1,2,3-Thiadiazole | - | 145.4 | 159.2 | Not Specified |
| 1,2,4-Thiadiazole | 167.3 | - | 154.6 | Not Specified |
| 1,2,5-Thiadiazole | 151.6 | 151.6 | - | Not Specified[1] |
| 1,3,4-Thiadiazole | 155.8 | - | 155.8 | Not Specified |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule, offering insights into its functional groups and overall structure. The characteristic ring stretching and bending frequencies differ between the thiadiazole isomers.
Table 3: Key IR Absorption Bands (cm⁻¹) of Thiadiazole Regioisomers
| Isomer | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 1,2,3-Thiadiazole | ~3100-3000, ~1600, ~1450, ~1070 | C-H (aromatic), C=C (aromatic), C=N, C-N, C-S[2] |
| 1,2,4-Thiadiazole | Not available for parent compound. For 5-amino-1,2,4-thiadiazole, characteristic bands are observed for N-H, C=N, and C-S vibrations. | - |
| 1,2,5-Thiadiazole | Not available for parent compound. For derivatives, C=N stretching is typically in the 1600–1550 cm⁻¹ range. | - |
| 1,3,4-Thiadiazole | For derivatives, C=N stretching is typically observed around 1639-1649 cm⁻¹ and C-S-C stretching below 660 cm⁻¹.[3] | C=N stretch, C-S-C stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorption (λmax) is related to the energy of these transitions and is characteristic of the conjugated system of each isomer.
Table 4: UV-Vis Absorption Maxima (λmax) of Thiadiazole Regioisomers
| Isomer | λmax (nm) | Solvent |
| 1,2,3-Thiadiazole | 266 (for 4,5-dicarbomethoxy derivative) | Acetonitrile[2] |
| 1,2,4-Thiadiazole | Not available for parent compound. | - |
| 1,2,5-Thiadiazole | 253 | Methanol[1] |
| 1,3,4-Thiadiazole | For derivatives, typically in the range of 310-365 nm.[4] | Various |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation pathways can be indicative of the specific arrangement of atoms within the thiadiazole ring.
Table 5: Characteristic Mass Spectral Fragmentation of Thiadiazole Regioisomers
| Isomer | Key Fragmentation Pathways |
| 1,2,3-Thiadiazole | A characteristic fragmentation is the loss of a molecule of nitrogen (N₂).[5][6] |
| 1,2,4-Thiadiazole | Fragmentation is limited by the double bond in the ring, with fission of the ring being a primary pathway.[7] |
| 1,2,5-Thiadiazole | Ring cleavage and desulfurization can occur with more powerful reagents. |
| 1,3,4-Thiadiazole | Fragmentation often begins with the loss of substituents, followed by cleavage of the thiadiazole ring.[8] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the thiadiazole isomer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups and characteristic vibrational modes of the thiadiazole isomer.
-
Methodology:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and bond vibrations within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions of the thiadiazole isomer.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thiadiazole compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
-
Visualizations
The following diagrams illustrate the structures of the thiadiazole regioisomers and a general workflow for their spectroscopic characterization.
Caption: Structures of the four thiadiazole regioisomers.
Caption: General workflow for spectroscopic characterization.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,5-Thiadiazole | C2H2N2S | CID 559537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Novel Thiadiazole Compounds: A Comparative Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of novel thiadiazole compounds, focusing on their anticancer and anti-inflammatory properties, supported by experimental data from recent studies.
Anticancer Activity: A Comparative Analysis
Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[1][2] The versatility of the thiadiazole ring allows for modifications that can enhance interaction with biological targets and improve efficacy.[3][4]
A study on a series of newly synthesized 1,3,4-thiadiazole derivatives showcased their anti-proliferative effects against human breast (MCF-7), colon (HCT-116), prostate (PC-3), and liver (HepG2) cancer cell lines.[4] Notably, some derivatives exhibited particular selectivity towards breast cancer cells.[4] For instance, compound 22d , bearing a propenyl group, showed potent activity against MCF-7 and HCT-116 cell lines.[4] Another study highlighted compound 2g , which demonstrated good anti-proliferative effects against LoVo and MCF-7 cancer cell lines with minimal toxic effects in a Daphnia test.[1][5]
The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation, such as EGFR, HER2, and Akt.[3][4]
Table 1: Comparative Anticancer Activity of Novel Thiadiazole Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | LoVo (Colon) | HepG2 (Liver) | Standard Drug |
| Ciprofloxacin-based 1h,l | - | - | 2.79 | - | - | - |
| Derivative 8a | - | - | 1.62 | - | - | - |
| Derivative 22d | 1.52 | 10.3 | - | - | - | - |
| Derivative 32a,d | 3.31 - 9.31 | - | - | - | 3.31 - 9.31 | - |
| Derivative 36a-e | 5.51 - 9.48 | - | - | - | - | - |
| Compound 2g | 23.29 | - | - | 2.44 | - | - |
| Compound PP2 | - | - | - | - | 13.16 | Cisplatin (>50) |
| Compound 4c | 2.57 | - | - | - | 7.26 | Staurosporine (6.77, 8.4) |
| Compounds 3 & 4 | - | - | - | - | - | Cisplatin (24.33 µg/mL for C6) |
Data compiled from multiple sources.[1][3][4][5][6] Note: Direct comparison should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity: Performance Against Standards
Several novel 1,3,4-thiadiazole derivatives have demonstrated significant in vivo analgesic and anti-inflammatory activities.[7][8][9] These compounds are often evaluated for their ability to reduce inflammation in models such as the carrageenan-induced rat paw edema test and are compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.[7][10]
One study reported a series of 2,5-disubstituted-1,3,4-thiadiazole Schiff bases, with compound 6f showing a superior analgesic and anti-inflammatory profile with a reduced incidence of gastric ulceration compared to standard drugs.[7] Another series of 2,6-diaryl-imidazo[2,1-b][7][9][10]thiadiazole derivatives was synthesized, and among them, compound 5c exhibited better anti-inflammatory activity than diclofenac.[10] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[10]
Table 2: Comparative Anti-inflammatory Activity of Novel Thiadiazole Derivatives
| Compound/Derivative | Analgesic Activity (% Inhibition) | Anti-inflammatory Activity (% Inhibition) | Standard Drug (% Inhibition) |
| Thiadiazole Derivatives (general) | 46% - 56% | 35% - 44% | Acetylsalicylic acid (60%) |
| Compound 6f | Superior Profile | Superior Profile | Indomethacin (56%) |
| Compounds 3d and 3e | Not specified | Prominent and consistent | Not specified |
| Compound 5c | Comparable to Diclofenac | Better than Diclofenac | Diclofenac |
Data compiled from multiple sources.[7][8][10]
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the thiadiazole compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, C6) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives for a specified period (e.g., 24 or 48 hours).[1][3]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Typically, rats are used for this experiment.
-
Compound Administration: The test compounds, a standard drug (e.g., indomethacin), and a control vehicle are administered orally or intraperitoneally to different groups of animals.[7][11]
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[7][8]
-
Paw Volume Measurement: The paw volume is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[7]
Visualizing Molecular Pathways and Workflows
Diagram 1: General Experimental Workflow for Biological Activity Screening
Caption: Workflow for synthesis and biological evaluation of thiadiazole compounds.
Diagram 2: Simplified Akt Signaling Pathway Inhibition by Thiadiazole Derivatives
Caption: Inhibition of the Akt signaling pathway by novel thiadiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urfjournals.org [urfjournals.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1,2,4-Thiadiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of inhibitor candidates is paramount. This guide provides an objective comparison of the cross-reactivity of various 1,2,4-thiadiazole-based inhibitors against a range of biological targets. The data, compiled from recent studies, is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and illustrative diagrams to elucidate key concepts and workflows.
The 1,2,4-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have been developed as inhibitors for a wide array of enzymes, frequently targeting cysteine residues through the formation of disulfide bonds, acting as electrophilic "warheads"[1]. While potent inhibition of the primary target is crucial, off-target effects can lead to unforeseen toxicities or polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of 1,2,4-thiadiazole-based therapeutics.
Comparative Analysis of Inhibitor Cross-Reactivity
The following tables summarize the inhibitory activities (IC50 values) of different classes of 1,2,4-thiadiazole derivatives against their primary targets and a panel of off-target enzymes.
Table 1: Cross-Reactivity of 2,3,5-Substituted[1][2][3]-Thiadiazole Analogs Against Viral and Host Proteases
A study on 2,3,5-substituted[1][2][3]-thiadiazole analogs as covalent inhibitors of SARS-CoV-2 3C-like protease (3CLpro) also investigated their selectivity against other proteases. These compounds demonstrated potent inhibition of both SARS-CoV-2 3CLpro and papain-like protease (PLpro) at submicromolar concentrations. Notably, they exhibited high selectivity, with negligible effects on host proteases such as chymotrypsin, cathepsin B, and cathepsin L, which is a desirable characteristic for reducing potential off-target effects[4].
| Compound ID | SARS-CoV-2 3CLpro IC50 (µM) | SARS-CoV-2 PLpro IC50 (µM) | Chymotrypsin Inhibition | Cathepsin B Inhibition | Cathepsin L Inhibition | Reference |
| 6a | 0.191 - 0.409 | Similar to 3CLpro | Negligible | Negligible | Negligible | [4] |
| 6g | Not explicitly stated, but in the range of 0.118 to 0.582 | Similar to 3CLpro | Negligible | Negligible | Negligible | [4] |
Table 2: Selectivity Profile of 1,2,4-Thiadiazolidin-3,5-diones Against a Panel of Cysteine Proteases
A focused library of 1,2,4-thiadiazolidin-3,5-diones was evaluated for their inhibitory activity against several cysteine proteases. The study revealed distinct selectivity profiles, with some compounds showing potent, nanomolar inhibition of SARS-CoV-2 3CLpro while being less active against other proteases like Papain and Cathepsin L[1].
| Compound ID | SARS-CoV-2 3CLpro IC50 (nM) | SARS-CoV-2 PLpro IC50 (nM) | Papain IC50 (nM) | Cathepsin L IC50 (nM) | Reference |
| THIA-1 | >10,000 | >10,000 | 1,200 | 2,300 | [1] |
| THIA-2 | >10,000 | >10,000 | 1,500 | 2,800 | [1] |
| THIA-3 | 120 | 350 | 140 | 180 | [1] |
| THIA-6 | 40 | 150 | 80 | 110 | [1] |
| THIA-7 | 50 | 180 | 90 | 120 | [1] |
| THIA-8 | >10,000 | >10,000 | 1,800 | 3,200 | [1] |
| THIA-10 | 60 | 200 | 10 | 160 | [1] |
Table 3: Kinase Selectivity of a[1][2][3]triazolo[3,4-b][2][3][5]thiadiazole Derivative (Compound 7d)
In a study focused on the development of c-Met kinase inhibitors, a series of[1][2][3]triazolo[3,4-b][2][3][5]thiadiazole derivatives were synthesized and evaluated. The most promising compound, 7d, demonstrated high potency against c-Met and exceptional selectivity when screened against a panel of 16 other tyrosine kinases, showcasing over 2500-fold selective inhibition for its primary target[2].
| Target Kinase | Compound 7d IC50 (nM) | Reference |
| c-Met | 2.02 | [2] |
| Other 16 Tyrosine Kinases | >5000 | [2] |
Table 4: Selectivity of a Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole Derivative Against Carbonic Anhydrase Isoforms
A novel spiro-acenaphthylene tethered-[2][3][5]-thiadiazole compound was identified as a selective inhibitor of tumor-associated isoforms of carbonic anhydrase (CA). This compound displayed significantly higher inhibitory activity against hCA IX and XII compared to the cytosolic isoforms hCA I and II, highlighting its potential as a selective anticancer agent[6].
| Carbonic Anhydrase Isoform | Compound 1 IC50 (µM) | Reference |
| hCA I | 7.353 | [6] |
| hCA II | 12.560 | [6] |
| hCA IX | 0.477 | [6] |
| hCA XII | 1.933 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for key experiments cited in the evaluation of 1,2,4-thiadiazole-based inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
1,2,4-Thiadiazole inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to each well of the microplate, followed by the addition of the serially diluted inhibitor. A control group with no inhibitor (vehicle control) should be included. The plate is then incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to each well.
-
Data Acquisition: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate important pathways and experimental processes.
Conclusion
The 1,2,4-thiadiazole core represents a valuable scaffold for the development of potent enzyme inhibitors. The presented data highlights that while some derivatives exhibit broad activity against related enzymes, others can be engineered for high selectivity. This comparative guide underscores the critical importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. By carefully evaluating the selectivity of these compounds, researchers can better predict their potential therapeutic efficacy and safety profiles, ultimately paving the way for the development of more targeted and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
A Comparative Guide to the Synthetic Routes of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole core is a significant heterocyclic structure in medicinal chemistry, integral to a variety of pharmacologically active compounds.[1] The development of efficient and versatile synthetic methods for 1,2,4-thiadiazole derivatives is, therefore, a key area of focus for researchers in drug discovery and development. This guide offers an objective comparison of four prominent synthetic routes to these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic strategy for 1,2,4-thiadiazole derivatives depends on factors such as the desired substitution pattern, availability of starting materials, and desired reaction conditions. The following table provides a summary of quantitative data for four widely utilized methods, facilitating a direct comparison of their efficiency and operational parameters.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| 1. Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[1] |
| 2. From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[1][2] |
| 3. From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[1][3] |
| 4. 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90%[1] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.
Oxidative Dimerization of Thioamides
This method is particularly effective for the synthesis of symmetrical 3,5-disubstituted 1,2,4-thiadiazoles through the oxidation of primary thioamides.[4]
Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.[1] Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), with completion typically occurring within 10-30 minutes.[1] Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the desired 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Nitriles and Thioamides
This approach allows for the synthesis of unsymmetrically substituted 3,5-disubstituted 1,2,4-thiadiazoles.[2]
Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).[1] The reaction mixture is stirred in a sealed tube at 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the target 3,5-disubstituted 1,2,4-thiadiazole.[1]
Synthesis from Imidoyl Thioureas
This efficient, metal-free method provides 3-substituted-5-arylamino-1,2,4-thiadiazoles with short reaction times and very good yields.[3]
Protocol: To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.[1] The reaction is monitored by TLC and is typically complete within 5-10 minutes. Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The product is extracted with DCM (3 x 10 mL). The combined organic extracts are washed with brine (15 mL) and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.[1]
1,3-Dipolar Cycloaddition
This classical cycloaddition approach is a valuable tool for the formation of the 1,2,4-thiadiazole ring.
Protocol: In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL).[1] The solution is heated under reflux (approximately 130-160°C). The reaction is monitored by HPLC or TLC until the oxathiazolone is completely consumed, which typically takes around 20 hours.[1] After cooling the reaction mixture, the solvent and excess acyl cyanide are removed by distillation under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) to furnish the 5-acyl-3-substituted-1,2,4-thiadiazole.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.
References
Thiadiazole's Promise: A Comparative Guide to Emerging Drug Candidates
For researchers, scientists, and drug development professionals, the thiadiazole scaffold represents a versatile platform in the quest for novel therapeutics. This guide provides a comparative analysis of the efficacy of various thiadiazole-based drug candidates, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from recent studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The five-membered heterocyclic thiadiazole ring is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their potential for therapeutic intervention.[4][5] This guide synthesizes recent findings to offer a comparative perspective on the performance of different thiadiazole-based compounds.
Anticancer Efficacy: A Tale of Diverse Mechanisms
Thiadiazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[2][6] Their mechanisms of action are varied, often involving the inhibition of critical signaling pathways and cellular processes essential for tumor growth and survival.
A significant number of thiadiazole-based compounds have been shown to interfere with key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[2] For instance, certain derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest by inhibiting Akt activity.[7] Other notable mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase, and the inhibition of crucial enzymes like histone deacetylases (HDACs) and various kinases.[5][7]
Comparative In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines, as reported in recent literature.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 8a | A549 (Lung) | 1.62 | Honokiol | >5.00 | [6] |
| MDA-MB-231 (Breast) | 4.61 | Honokiol | >10.00 | [6] | |
| 8d | A549 (Lung) | 2.53 | Honokiol | >5.00 | [6] |
| 8e | A549 (Lung) | 2.62 | Honokiol | >5.00 | [6] |
| 1h,l (4-fluorobenzyl derivatives) | SKOV-3 (Ovarian) | 3.58 | - | - | [6] |
| A549 (Lung) | 2.79 | - | - | [6] | |
| 22d | MCF-7 (Breast) | 1.52 | - | - | [6] |
| HCT-116 (Colon) | 10.3 | - | - | [6] | |
| 32a,d | HepG-2 (Liver) | 3.31 - 9.31 | - | - | [8] |
| MCF-7 (Breast) | 3.31 - 9.31 | - | - | [8] | |
| 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [4] |
| 3l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [4] |
| NSC763968 | Leukemia Cell Lines | 0.18 - 1.45 | - | - | [4] |
| Prostate Cancer Cell Lines | 0.18 - 1.45 | - | - | [4] | |
| Compound 3 | C6 (Glioma) | < 21.00 | Cisplatin | 24.33 | [7] |
| A549 (Lung) | 21.00 | Cisplatin | 13.50 | [7] | |
| Compound 8 | C6 (Glioma) | < 21.00 | Cisplatin | 24.33 | [7] |
| 8b, 8c, 8d, 8e, 8g, 8i | Various Cancer Cell Lines | 0.10 - 11.5 | Etoposide | 1.91 - 3.08 | [9] |
Note: This table presents a selection of data for comparative purposes. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Signaling Pathway Inhibition by Thiadiazole Derivatives
Thiadiazole-based anticancer agents often exert their effects by targeting specific nodes in cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by certain thiadiazole derivatives.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have demonstrated significant potential as bactericidal and fungicidal compounds, exhibiting activity against a broad spectrum of pathogens.[10] The presence of the sulfur atom in the thiadiazole ring contributes to the lipophilicity of these compounds, which can enhance their pharmacokinetic properties and biological activity.[10]
Comparative In Vitro Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration [MIC] in µg/mL or zone of inhibition in mm) of selected 1,3,4-thiadiazole derivatives against various bacterial and fungal strains.
| Compound ID/Series | Microorganism | Activity | Reference Drug | Reference Drug Activity | Source |
| 14a | Bacteria | MIC: 2.5 µg/mL | - | - | [11] |
| 37 | Bacillus subtilis | MIC: 1000 µg/mL | Ciprofloxacin | MIC: 25 µg/mL | [11] |
| 38 | Bacillus subtilis | MIC: 1000 µg/mL | Ciprofloxacin | MIC: 25 µg/mL | [11] |
| 38 | Escherichia coli | MIC: 1000 µg/mL | Ciprofloxacin | MIC: 25 µg/mL | [11] |
| 48 | Staphylococcus aureus | Zone of inhibition: 18.96 mm | - | - | [11] |
| Bacillus pumilus | Zone of inhibition: 18.20 mm | - | - | [11] | |
| Escherichia coli | Zone of inhibition: 17.33 mm | - | - | [11] | |
| Schiff bases 4, 5, 6 | Various bacterial strains | MIC: 4–16 µg/mL | - | - | [12] |
| 7a, 7b | Gram-positive bacteria | MIC: 4–8 µg/mL | - | - | [12] |
| 8b | Salmonella enterica | 97% inhibition | Ampicillin | - | [12] |
| Vibrio cholerae | 95% inhibition | Ampicillin | - | [12] | |
| Escherichia coli V517 | 87.9% inhibition | Ampicillin | - | [12] | |
| 19a | Klebsiella pneumoniae | MIC: 12.5 µg/mL | Penicillin, Streptomycin | - | [12] |
| 19b | Klebsiella pneumoniae | MIC: 25 µg/mL | Penicillin, Streptomycin | - | [12] |
| 20, 21, 22, 23 | Various bacteria and fungi | Broad-spectrum activity | Amoxicillin, Fluconazole | - | [12] |
Anti-inflammatory Potential: Targeting Cyclooxygenases
Chronic inflammation is a hallmark of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[13] However, their use can be associated with significant side effects.[13] Researchers have explored imidazo[2,1-b][2][4][11]thiadiazole derivatives as a promising class of anti-inflammatory agents with potentially improved safety profiles.[13][14]
Comparative In Vivo Anti-inflammatory Activity of Imidazo[2,1-b][2][4][11]thiadiazole Derivatives
The following table presents the in vivo anti-inflammatory activity of a series of 2,6-diaryl-imidazo[2,1-b][2][4][11]thiadiazole derivatives in a carrageenan-induced rat paw edema model, a standard assay for evaluating anti-inflammatory potential.[13]
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h | Reference Drug (Diclofenac) Inhibition (%) at 3h | Reference Drug (Diclofenac) Inhibition (%) at 5h | Source |
| 5a | 50 | 45.6 | 48.2 | 52.3 | 55.1 | [13] |
| 5b | 50 | 50.1 | 53.4 | 52.3 | 55.1 | [13] |
| 5c | 50 | 55.2 | 58.7 | 52.3 | 55.1 | [13] |
| 5d | 50 | 48.9 | 51.3 | 52.3 | 55.1 | [13] |
| 5e | 50 | 46.8 | 49.5 | 52.3 | 55.1 | [13] |
| 5f | 50 | 49.3 | 52.1 | 52.3 | 55.1 | [13] |
| 5g | 50 | 51.5 | 54.6 | 52.3 | 55.1 | [13] |
| 5h | 50 | 47.2 | 50.8 | 52.3 | 55.1 | [13] |
| 5i | 50 | 52.1 | 55.0 | 52.3 | 55.1 | [13] |
| 5j | 50 | 51.8 | 54.8 | 52.3 | 55.1 | [13] |
| 5k | 50 | 49.9 | 52.7 | 52.3 | 55.1 | [13] |
| 5l | 50 | 48.1 | 51.6 | 52.3 | 55.1 | [13] |
*Statistically significant, p < 0.05, indicating better anti-inflammatory activity compared to the control group.[13] Notably, compound 5c demonstrated superior anti-inflammatory activity compared to the standard drug diclofenac.[13] Furthermore, molecular docking studies have suggested that these compounds may exhibit preferential binding to the COX-2 enzyme over COX-1, which could translate to a more favorable gastrointestinal safety profile.[13][14]
Experimental Protocols
The evaluation of thiadiazole-based drug candidates relies on a battery of standardized in vitro and in vivo assays. The following are generalized methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and a reference drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: A generalized workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiadiazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds (thiadiazole derivatives) and a reference drug (e.g., diclofenac) are administered orally or via another appropriate route.
-
Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Conclusion
The thiadiazole scaffold continues to be a fertile ground for the discovery of new drug candidates with diverse therapeutic applications. The comparative data presented in this guide highlight the promising anticancer, antimicrobial, and anti-inflammatory activities of various thiadiazole derivatives. While in vitro and in vivo studies have demonstrated significant efficacy, further research, including detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and toxicological assessments, is crucial to advance the most promising candidates toward clinical development. The versatility of the thiadiazole ring system, coupled with the potential for chemical modification, ensures its continued importance in the landscape of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuey.net [kuey.net]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for 1,2,4-Thiadiazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed validation protocols for in vitro assays involving 1,2,4-Thiadiazole compounds. It offers supporting data, experimental methodologies, and visual workflows to ensure robust and reproducible results in early-stage drug discovery.
The 1,2,4-thiadiazole scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] As with any drug discovery program, rigorous validation of the in vitro assays used to characterize these compounds is critical to ensure the reliability and accuracy of the data generated.[4][5] This guide outlines key assays, validation parameters, and provides standardized protocols for researchers working with this promising class of compounds.
Comparative Analysis of Common In Vitro Assays
1,2,4-Thiadiazole derivatives are frequently evaluated for their efficacy in several key therapeutic areas. The choice of assay is dictated by the intended biological target and desired therapeutic effect.
Table 1: Performance Comparison of 1,2,4-Thiadiazole Derivatives in Anticancer Assays
| Compound ID | Target/Pathway | Assay Type | Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
| Compound 8b | Cytotoxicity | MTT Assay | MCF-7 | 0.10 ± 0.084 | Etoposide (1.91 ± 0.84) |
| Compound 8g | Cytotoxicity | MTT Assay | A549 | 0.25 ± 0.045 | Etoposide (2.44 ± 0.112) |
| Compound 6b | HDAC Inhibition | MTT Assay | HeLa | 0.66 | Vorinostat (1.48)[6] |
| Compound 20b | VEGFR-2 Inhibition | Kinase Assay | - | 0.024 (µg/mL) | Sorafenib (0.041 µg/mL)[7] |
This table summarizes cytotoxicity and inhibitory data from various studies to illustrate the potency of select 1,2,4-Thiadiazole compounds against different cancer cell lines and molecular targets. Data is compiled from multiple sources for comparative purposes.[1][6][7]
Essential Parameters for Assay Validation
Assay validation is a formal process that confirms an assay is suitable for its intended purpose.[8] Key validation parameters, as outlined in drug discovery guidelines, ensure the assay is robust, reproducible, and accurate.[9][10]
Table 2: Summary of Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Signal from test compound should be distinguishable from background and negative controls. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and Inter-assay Coefficient of Variation (%CV) < 15-20%. |
| Accuracy | The closeness of the mean test results to the true value. | Recovery of a known spike should be within 80-120% of the nominal value. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | Correlation coefficient (r²) ≥ 0.98 for the standard curve. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as Mean of Blank + 3 * Standard Deviation of Blank. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as Mean of Blank + 10 * Standard Deviation of Blank. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Assay performance remains within acceptable limits when parameters like incubation time or temperature are varied slightly.[10] |
| Z'-factor | A statistical parameter to evaluate the quality of a high-throughput screening assay. | A Z'-factor > 0.4 is considered robust and suitable for screening.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for commonly employed assays in the evaluation of 1,2,4-Thiadiazole compounds.
Protocol 1: MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Thiadiazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-Thiadiazole compounds in culture medium. The final DMSO concentration should be kept below 1%.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
1,2,4-Thiadiazole compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 1,2,4-Thiadiazole compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound or vehicle control (DMSO)
-
Kinase enzyme
-
Substrate/ATP mix
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP).
-
Luminescence Measurement: Add the final detection solution to convert ADP to ATP and generate a luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate key processes and relationships in the assay validation workflow.
Caption: Hypothetical signaling pathway targeted by a 1,2,4-Thiadiazole inhibitor.
Caption: Standard workflow for in vitro assay development and validation.
Caption: Decision-making logic based on key assay validation criteria.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 8. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dispendix.com [dispendix.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,4-Thiadiazol-5-amine hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,4-Thiadiazol-5-amine hydrochloride (CAS No. 152513-91-2), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards of this compound is the first step toward safe handling. The compound is classified with several health and environmental hazards. Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Key Hazards:
-
Causes serious eye irritation.[1]
-
May cause an allergic skin reaction.[1]
-
May cause respiratory irritation.[2]
-
Harmful if swallowed.[3]
-
Some thiadiazole derivatives are very toxic to aquatic life with long-lasting effects.
In case of exposure, follow the first-aid measures outlined in the table below.
Summary of Safety and Physical Data
The following table summarizes key safety and handling information for this compound.
| Parameter | Data | Citations |
| Chemical Name | This compound | [1] |
| CAS Number | 152513-91-2 | [1] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H315: Causes skin irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed. | [1][3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P261: Avoid breathing dust.P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| First Aid: Eyes | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. If eye irritation persists, get medical advice/attention. | [1][4] |
| First Aid: Skin | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or an allergic reaction occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [1][4][5] |
| First Aid: Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4] |
| First Aid: Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [3][6] |
| Spill Response | Wear appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up solid material into an appropriate container. Ventilate the area and wash the spill site after material pickup is complete. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place. | [1][4] |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Clearly identify all waste containing this compound. This includes pure unused chemical, reaction mixtures, and contaminated materials.
-
Solid Waste:
-
Collect unneeded or expired this compound in its original container or a clearly labeled, compatible, and sealable hazardous waste container.
-
Collect contaminated solids (e.g., paper towels, weigh boats, contaminated gloves) in a separate, sealed, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and labeled liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmental hazard).
-
-
Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials like strong oxidizing agents.[1]
-
-
Arrange for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 1,2,4-Thiadiazol-5-amine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,4-Thiadiazol-5-amine hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and associated risks.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | Prevents skin contact, which may cause irritation or toxic effects upon absorption.[1] |
| Body Protection | Laboratory coat.[1][2] | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A government-approved respirator (e.g., NIOSH-approved) may be necessary if dust or aerosols are generated and ventilation is inadequate.[1][2][5] | Minimizes the risk of inhaling the substance, which may cause respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency First-Aid Procedures
Immediate action is critical in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][8] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused product and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[4]
-
-
Container Management :
-
Final Disposal :
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Amino-1,2,4-thiadiazole - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
